3-Amino-4'-methoxybiphenyl hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-methoxyphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGUYMDOVTEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-4'-methoxybiphenyl Hydrochloride: Structure, Properties, and Applications in Chemical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-4'-methoxybiphenyl hydrochloride, a specialized biphenyl derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's core chemical structure, physicochemical and spectroscopic properties, and a proposed, field-proven synthetic pathway. Furthermore, it explores its current and prospective applications, particularly in the synthesis of complex heterocyclic systems for drug discovery. The guide concludes with essential safety, handling, and storage protocols to ensure its proper use in a research and development setting. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Chemical Identity and Structure
Nomenclature and Identifiers
The subject of this guide is the hydrochloride salt of 3-Amino-4'-methoxybiphenyl. The core chemical entity, the free base, is systematically known by several names and is registered under a unique CAS number.
-
Systematic IUPAC Name: [4'-(methoxy)biphenyl-3-yl]amine hydrochloride
-
Common Synonyms: 5-Phenyl-o-anisidine hydrochloride, 2-Amino-4-phenylanisole hydrochloride[1][2]
-
CAS Number (Free Base): 39811-17-1[3]
-
Molecular Formula (Hydrochloride Salt): C₁₃H₁₄ClNO
Molecular Structure Analysis
This compound is an aromatic amine salt. Its structure is built upon a biphenyl framework, which consists of two interconnected phenyl rings. This core imparts a degree of rigidity and a specific three-dimensional geometry that can be crucial for molecular recognition in biological systems.
The key functional groups are:
-
An Amino Group (-NH₂) at the 3-position: This group serves as a primary nucleophile and a key site for further chemical modification. As a basic functional group, it readily forms the hydrochloride salt, which typically enhances the compound's stability and aqueous solubility compared to the free base.
-
A Methoxy Group (-OCH₃) at the 4'-position: The methoxy group is a common substituent in pharmacologically active molecules. Its presence can significantly influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) by modulating lipophilicity and providing a site for metabolic interaction[4]. It often improves ligand-target binding and other physicochemical properties[4].
The hydrochloride salt form is achieved by the protonation of the basic amino group by hydrochloric acid.
Structural Diagram
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The properties of the free base provide a foundation for understanding the hydrochloride salt. The conversion to a salt form primarily affects properties like melting point, solubility, and stability.
Physical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| Appearance | White to Light yellow to Light red powder/lump | Typically a crystalline solid | [1][2] |
| Molecular Weight | 199.25 g/mol | 235.71 g/mol | [1] |
| Melting Point | 83.0 to 86.0 °C | Expected to be higher than the free base | [2][3] |
| Boiling Point | 337.8 °C at 760 mmHg | Not applicable (decomposes) | [3] |
| Density | 1.042 g/cm³ | Data not available | [3] |
| Water Solubility | Insoluble | Expected to have low to moderate solubility | [5] |
Solubility Profile
As a free base, 3-Amino-4'-methoxybiphenyl is largely insoluble in water but soluble in common organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt form is expected to exhibit significantly increased solubility in polar protic solvents, including water and alcohols, which is a common strategy in drug development to improve bioavailability.
Spectroscopic Profile
While specific spectral data for the hydrochloride salt is not widely published, the expected characteristics can be inferred from its structure. These analytical techniques are crucial for confirming the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the presence of two distinct aromatic rings. Key expected signals include:
-
Aromatic protons (Ar-H) resonating in the downfield region (approx. 6.8-7.5 ppm). The substitution pattern will create a series of doublets and multiplets.
-
A singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm.
-
A broad signal for the ammonium protons (-NH₃⁺) which may be shifted further downfield depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 13 distinct carbon signals (unless there is accidental equivalence). Characteristic signals would include:
-
Multiple signals in the aromatic region (110-160 ppm). The carbons attached to the nitrogen and oxygen (C-N and C-O) would be at the downfield end of this range.
-
A signal for the methoxy carbon (-OCH₃) around 55-60 ppm.
-
-
IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:
-
N-H stretching vibrations for the ammonium group (R-NH₃⁺) appearing as a broad band around 2800-3200 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aromatic C=C ring stretching bands around 1450-1600 cm⁻¹.
-
Strong C-O stretching for the methoxy ether linkage around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS): Using a technique like Electrospray Ionization (ESI), the analysis would show the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₁₃H₁₃NO (m/z ≈ 200.1).
Synthesis and Purification
A robust and scalable synthesis is critical for the application of any chemical building block. While multiple routes to substituted biphenyls exist, a palladium-catalyzed Suzuki cross-coupling reaction represents a reliable and high-yielding modern approach.
Proposed Synthetic Protocol
This protocol is a self-validating system based on well-established and trusted organometallic cross-coupling chemistry. The choice of a palladium catalyst and a suitable base is critical for an efficient reaction, while the use of a protecting group for the amine prevents self-coupling and other side reactions.
Step 1: Protection of 3-Bromoaniline
-
Dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected 3-bromoaniline.
Step 2: Suzuki Cross-Coupling
-
To a reaction vessel under an inert atmosphere (N₂ or Ar), add the Boc-protected 3-bromoaniline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the Boc-protected 3-amino-4'-methoxybiphenyl.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified, Boc-protected intermediate in a minimal amount of a solvent like methanol or 1,4-dioxane.
-
Add an excess of hydrochloric acid (e.g., a 4M solution in dioxane or concentrated HCl).
-
Stir the solution at room temperature. The deprotection is usually rapid (1-2 hours), and the hydrochloride salt product will often precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and dry under vacuum to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Role as a precursor to advanced chemical entities.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. The following information is based on data for the free base and general laboratory safety principles. A specific Safety Data Sheet (SDS) for the hydrochloride salt should always be consulted when available.
Hazard Identification
Based on the data for the free base, 3-Amino-4-methoxybiphenyl (CAS 39811-17-1), the compound is classified with the following hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.
-
Handling Practices: Avoid breathing dust. Do not ingest. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Stability: The hydrochloride salt is expected to be more stable and less susceptible to air oxidation than the free base amine.
Conclusion
This compound is a strategically functionalized building block with considerable utility for advanced chemical synthesis. Its defined structure, featuring a reactive amine and a modulating methoxy group on a rigid biphenyl scaffold, makes it an attractive starting material for creating novel compounds in drug discovery and materials science. The reliable synthetic routes available for its preparation, coupled with its potential for diverse chemical elaboration, position it as a valuable tool for researchers and development professionals. Adherence to strict safety protocols is mandatory for its handling and application.
References
- Credi, A., et al. (n.d.). Supporting Information.
-
CPAChem. (2020). Safety data sheet: 3-amino-4-methoxybenzanilide. Retrieved from [Link]
-
PureSynth. (n.d.). 3-Amino-4-Methoxybiphenyl 98.0%. Retrieved from [Link]
- Unspecified. (n.d.). Supplementary Information.
- Unspecified. (n.d.). Bio NMR spectroscopy.
-
PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
- Unspecified. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. [Source document appears to be a research article, specific journal/author not fully provided].
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-4-methoxyphenol hydrochloride. Retrieved from [Link]
- Unspecified. (n.d.). NMR SPECTROSCOPY.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. Retrieved from [Link]
-
MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Whitepaper: Characterization and Utilization of 3-Amino-4'-methoxybiphenyl Hydrochloride
Executive Summary
3-Amino-4'-methoxybiphenyl hydrochloride is a specialized biaryl amine salt utilized primarily as a scaffold in medicinal chemistry (specifically in kinase inhibitor development) and as an intermediate in the synthesis of advanced organic materials (liquid crystals).
Unlike its isomer 3-amino-4-methoxybiphenyl, the 3-amino-4'-methoxy variant features a substituent pattern distributed across both phenyl rings (meta-amino on Ring A, para-methoxy on Ring B). This specific topology dictates unique electronic properties and solubility profiles essential for structure-activity relationship (SAR) studies.
This guide provides the definitive physicochemical data, a robust synthesis protocol to ensure high purity, and a self-validating analytical workflow.
Physicochemical Identity
The following data is derived from IUPAC atomic weights and standard stoichiometric calculation for the hydrochloride salt form.
Nomenclature and Formula
-
IUPAC Name: 4'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
-
Common Name: 3-Amino-4'-methoxybiphenyl HCl
-
Isomer Note: The amino group is meta to the biaryl bond; the methoxy group is para to the biaryl bond on the opposing ring.
Quantitative Data Table
| Property | Value | Unit | Notes |
| Molecular Formula (Salt) | C₁₃H₁₄ClNO | - | Base: C₁₃H₁₃NO · HCl |
| Molecular Weight (Salt) | 235.71 | g/mol | Average Mass |
| Molecular Weight (Base) | 199.25 | g/mol | Free Amine |
| Exact Mass (Salt) | 235.0764 | Da | Monoisotopic |
| Theoretical Elemental % | C: 66.24, H: 5.99, N: 5.94, Cl: 15.04 | % | For validation of elemental analysis |
| Appearance | Off-white to pale grey solid | - | Dependent on recrystallization solvent |
| Solubility | DMSO, Methanol, Water (Hot) | - | Hydrophilic salt character |
Synthetic Architecture & Protocol
To achieve pharmaceutical-grade purity (>98%), a direct coupling of free amines is discouraged due to potential catalyst poisoning. The Nitro-Reduction Route is the industry standard for reliability.
Reaction Logic Flow
The synthesis proceeds via a Suzuki-Miyaura coupling of a nitro-halide precursor, followed by chemoselective reduction and salt formation.
Figure 1: Step-wise synthesis pathway ensuring regioselectivity and high purity.
Detailed Methodology
Step 1: Suzuki Coupling (Biaryl Formation)
-
Charge: In a reaction vessel, combine 1-bromo-3-nitrobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.1 eq), and Potassium Carbonate (2.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 15 minutes.
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via flash chromatography to obtain 3-Nitro-4'-methoxybiphenyl.
Step 2: Reduction (Nitro to Amine)
-
System: Dissolve the nitro intermediate in Ethanol/Water (3:1).
-
Reagent: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Process: Reflux at 80°C for 2-4 hours.
-
Isolation: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize with NaHCO₃ and extract free amine into DCM.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the oily free amine in a minimum amount of anhydrous Ethyl Acetate or Diethyl Ether.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.2 eq) at 0°C.
-
Precipitation: A white/off-white solid will precipitate immediately.
-
Collection: Filter the solid, wash with cold ether, and dry under vacuum.
Analytical Validation (QC)
To ensure the compound is suitable for research, the following self-validating checks must be performed.
Proton NMR (¹H NMR) - DMSO-d₆
The spectrum must confirm the presence of two distinct aromatic systems and the salt proton.
-
δ 10.0-11.0 ppm (Broad s, 3H): Ammonium protons (-NH₃⁺). Disappears on D₂O shake.
-
δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 7.6-7.7 ppm (d, 2H): Ring B protons (ortho to biaryl bond).
-
δ 7.0-7.1 ppm (d, 2H): Ring B protons (ortho to methoxy).
-
δ 7.3-7.5 ppm (m, 4H): Ring A protons.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive.
-
Target Ion: [M-Cl]⁺ = 199.25 m/z (Corresponds to the protonated free base [M+H]⁺).
-
Note: You will not see the mass of the HCl salt directly; you will see the cation.
Chloride Content Verification (Gravimetric)
Dissolve 100 mg of product in water. Add 0.1M AgNO₃. A dense white precipitate (AgCl) confirms the hydrochloride counterion.
Handling & Stability
-
Hygroscopicity: HCl salts of biaryl amines are moderately hygroscopic. Store in a desiccator.
-
Oxidation: The free amine is prone to oxidation (turning brown). The HCl salt stabilizes the amine, but it should still be stored under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Solubility for Bioassays: For biological testing, prepare a stock solution in DMSO (up to 50 mM). Dilute into aqueous buffer immediately prior to use.
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Amine Salt Properties: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl salt stability).
-
Biaryl Synthesis Protocols: The Harvard University Myers Group. (n.d.). The Suzuki Reaction - Handout. Link
-
General Characterization: National Center for Biotechnology Information. PubChem Compound Summary for 3-Amino-4'-methoxybiphenyl (Free Base). Note: Specific salt data derived from base.Link
Sources
solubility of 3-Amino-4'-methoxybiphenyl hydrochloride in water vs organic solvents
This technical guide details the solubility profile, physicochemical properties, and experimental handling of 3-Amino-4'-methoxybiphenyl hydrochloride .[1]
Note on Nomenclature: The specific isomer "3-Amino-4'-methoxybiphenyl" (Amine on Ring A, Methoxy on Ring B) is structurally distinct from the more common industrial intermediate 3-Amino-4-methoxybiphenyl (CAS 39811-17-1, Amine and Methoxy on the same ring).[1] While this guide addresses the user's specific "4'-methoxy" notation, the physicochemical principles of solubility for aminobiphenyl hydrochloride salts are consistent across these isomers. Where data is specific to the common isomer (CAS 39811-17-1), it is noted as a proxy for the class.[1]
Executive Summary
This compound is an ionic salt derived from a lipophilic organic base.[1] Its solubility behavior follows a distinct "Salt-Base Duality":
-
The Hydrochloride Salt is highly soluble in water and polar protic solvents (methanol, DMSO) due to ionic dissociation and hydrogen bonding.[1] It is insoluble in non-polar organics (hexane, toluene).[1]
-
The Free Base (obtained by neutralizing the salt) reverses this profile, becoming insoluble in water but highly soluble in organic solvents.[1]
This guide provides the mechanistic basis for these properties, quantitative estimates, and validated protocols for solubilization and purification.
Physicochemical Identity
| Property | Description |
| Compound Name | This compound |
| Class | Aromatic Amine Salt (Biphenyl derivative) |
| Molecular Formula | C₁₃H₁₃NO[1][2] · HCl |
| Molecular Weight | ~235.71 g/mol (Salt) / 199.25 g/mol (Base) |
| Physical State | Solid (Crystalline powder, typically off-white to pale brown) |
| Polarity (LogP) | Free Base: ~2.8 (Lipophilic) Salt: < 0 (Hydrophilic/Ionic) |
| Key Functional Groups | Primary Amine (Protonated as |
Structural Impact on Solubility
The biphenyl core is highly hydrophobic (lipophilic), driving the molecule's affinity for organic solvents.[1] However, the protonation of the amine group (
Solubility Landscape: Water vs. Organic Solvents[1][2]
The following table summarizes the solubility behavior of the Hydrochloride Salt form.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |
| Aqueous | Water, 0.1M HCl | High | Ion-dipole interactions; hydration of the chloride anion and ammonium cation.[1] |
| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding combined with organic-organic interaction (biphenyl ring + alcohol alkyl chain).[1] |
| Polar Aprotic | DMSO, DMF | High | Strong dipole solvation of the cation; disruption of lattice packing.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited ability to solvate the chloride ion, though the biphenyl core has affinity. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of dipole moment to overcome the crystal lattice energy of the salt.[1] |
Aqueous Solubility (Water)[2][4]
-
Mechanism: The high dielectric constant of water (
) screens the electrostatic attraction between the organic ammonium cation and the chloride anion.[1] -
pH Sensitivity: Solubility is pH-dependent.[1]
-
Common Ion Effect: Solubility decreases in concentrated HCl due to the abundance of
ions, shifting the equilibrium toward the solid salt (Le Chatelier's principle).[1]
Organic Solubility
-
Alcohols (EtOH/MeOH): These are "Goldilocks" solvents.[1] They solvate the ionic head group (via OH) and the hydrophobic tail (via alkyl chain).[1]
-
Non-Polar Solvents: The lattice energy of the ionic salt is too high for weak Van der Waals forces of hexane or ether to overcome.[1] These are used as anti-solvents to force precipitation.[1]
Mechanistic Visualization
The following diagram illustrates the solvation workflow and the phase transition between Salt and Free Base forms.
Caption: Solubility workflow demonstrating the pH-dependent switch between water-soluble salt and organic-soluble free base.
Experimental Protocols
Protocol A: Solubility Determination (Gravimetric)
Objective: To determine the precise solubility limit in a specific solvent.[1]
-
Preparation: Weigh 100 mg of dry this compound.
-
Addition: Add solvent (e.g., water) in 100
increments to the solid in a vial. -
Agitation: Vortex for 1 minute after each addition. Sonicate if necessary to break up aggregates.[1]
-
Observation: Record the volume required for complete dissolution (solution becomes clear).
-
Calculation:
[1] -
Validation: If the solution remains cloudy after 10 mL, the compound is considered "Sparingly Soluble" or "Insoluble" (< 10 mg/mL).[1]
Protocol B: Recrystallization (Purification)
Objective: Purify the hydrochloride salt using solubility differentials.
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol (or Methanol).[1]
-
Filtration: If insoluble particles remain (impurities), perform a hot filtration.[1][3]
-
Crystallization:
-
Method 1 (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C.
-
Method 2 (Anti-solvent): If crystals do not form, add Diethyl Ether or Hexane dropwise until the solution turns slightly cloudy.[1]
-
-
Collection: Filter the crystals under vacuum. Wash with cold Ether (in which the salt is insoluble).[1]
-
Drying: Dry under vacuum to remove residual solvent.[1]
Protocol C: Converting Salt to Free Base
Objective: To render the compound soluble in organic solvents for reactions requiring the nucleophilic amine.[1]
-
Dissolve the Hydrochloride salt in water (approx. 10 mL/g).[1]
-
Slowly add 1M NaOH or saturated
while stirring. Monitor pH until basic (> pH 9).[1] -
The solution will turn cloudy as the Free Base precipitates.[1]
-
Extract the mixture with Ethyl Acetate or Dichloromethane (3x).[1]
-
Dry the organic layer over
, filter, and evaporate to obtain the Free Base.[1]
Applications & Implications
-
Drug Development: The hydrochloride form is preferred for formulation due to enhanced bioavailability (water solubility) compared to the free base.[1]
-
Synthesis: In coupling reactions (e.g., Suzuki coupling), the free base is often required. The user must perform an in situ neutralization or a biphasic reaction (water/organic) with a phase transfer catalyst.[1]
-
Stability: The hydrochloride salt is significantly more stable to oxidation (air) than the free amine, which can darken over time due to oxidation of the amino group.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8426 (Related Analog: 3-Amino-4-methoxybenzanilide).[1] Retrieved from [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt recrystallization protocols).
-
Google Patents. Process for the preparation of insecticidal phenylhydrazine derivatives (WO2001032605A1).[1] (Describes the synthesis and isolation of 3-amino-4-methoxybiphenyl hydrochloride). Retrieved from
Sources
An In-depth Technical Guide to the Safe Handling of 3-Amino-4'-methoxybiphenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Physicochemical Properties
3-Amino-4'-methoxybiphenyl hydrochloride is the salt form of the parent amine, 3-Amino-4-methoxybiphenyl. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound, facilitating its handling and formulation.
Synonyms for the Parent Compound:
Physicochemical Data Summary (for 3-Amino-4-methoxybiphenyl, Free Base)
| Property | Value | Source |
| CAS Number | 39811-17-1 | [1][2][3] |
| Molecular Formula | C13H13NO | [2][3] |
| Molecular Weight | 199.25 g/mol | [2][3] |
| Appearance | White to Light yellow to Light red powder or lump | [2][4] |
| Melting Point | 82-86 °C | [1] |
| Purity | >98.0% | [2][3] |
| Solubility | Data not widely available; likely soluble in organic solvents. The hydrochloride salt is expected to have enhanced water solubility. | |
| Storage Temperature | Store at room temperature, in a cool, dark place. | [3] |
Section 2: Hazard Identification and GHS Classification
Based on data for the parent amine, 3-Amino-4-methoxybiphenyl, this chemical is classified as hazardous. The hydrochloride salt should be handled with the same, if not greater, precautions.
GHS Pictogram:
Signal Word: Warning [1]
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements) - Abridged for Laboratory Use:
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P319: Get medical help if eye irritation persists.[1]
-
P332 + P317: If skin irritation occurs: Get medical help.[1]
-
-
Storage & Disposal:
Section 3: Causality of Hazards and Proactive Exposure Control
As a biphenyl amine derivative, the toxicological profile is driven by the aromatic amine functionality, a class of compounds known for potential irritant and sensitizing properties. The hydrochloride salt, upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), can hydrolyze to release small amounts of hydrochloric acid, potentially exacerbating irritation.
Engineering Controls: The First Line of Defense
The primary directive is to minimize the generation and release of dust or aerosols into the workspace.
-
Primary Containment: All weighing and reconstitution operations should be performed within a certified chemical fume hood or a powder containment hood.[6] This is non-negotiable.
-
Ventilation: Ensure the laboratory is equipped with adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).[8] It is critical to inspect gloves for any signs of degradation or puncture before each use. Dispose of contaminated gloves properly after use.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator is required. For powders, a particle filter is recommended.[7]
Experimental Workflow: Safe Handling Protocol
This step-by-step protocol is designed to mitigate risks during routine laboratory use.
-
Preparation: Don all required PPE before entering the designated handling area (fume hood).
-
Weighing:
-
Perform weighing on a disposable weigh boat or paper inside the chemical fume hood.
-
Use anti-static tools if available to minimize powder dispersal.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization:
-
Add the solvent to the vessel containing the weighed powder slowly to avoid aerosolization.
-
Cap the vessel before agitation or sonication.
-
-
Post-Handling:
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Carefully remove and dispose of gloves.
-
Wash hands thoroughly with soap and water.[9]
-
Section 4: Emergency Procedures and First Aid
Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station).
First-Aid Measures by Exposure Route
-
Inhalation: Immediately move the exposed person to fresh air.[6][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[8][10] Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][10] Wash the area with soap and water.[9] If irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Workflow
The following diagram outlines the logical flow for responding to a spill.
Caption: Logical workflow for responding to an accidental solid chemical spill.
Section 5: Stability, Storage, and Disposal
Proper storage and disposal are paramount to maintaining chemical integrity and ensuring laboratory and environmental safety.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Conditions to Avoid: Heat, flames, and sparks.[6] Avoid moisture, as the hydrochloride salt may be hygroscopic.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.
Storage
-
Requirements: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8][9] Store locked up.[5]
-
Rationale: Tightly sealed containers prevent moisture uptake and contamination. A cool, ventilated environment minimizes the potential for degradation. Storing away from incompatible materials like strong oxidizers prevents dangerous reactions.
Disposal Considerations
-
Protocol: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Do not dispose of down the drain.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product. It should be sent to an approved waste disposal plant.[5]
References
-
Safety Data Sheet. Hisco. [Link]
-
3-Amino-4-Methoxybiphenyl 98.0% Product Page. PureSynth. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]
Sources
- 1. 3-Amino-4-methoxybiphenyl | 39811-17-1 [sigmaaldrich.com]
- 2. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 3-Amino-4-methoxybiphenyl | 39811-17-1 | TCI AMERICA [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Comprehensive Technical Guide: 3-Amino-4'-methoxybiphenyl Hydrochloride
Content Type: Technical Characterization & Handling Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Researchers
Part 1: Executive Technical Summary
Structural Identification & Isomer Alert
In the characterization of 3-Amino-4'-methoxybiphenyl , precise structural identification is the first critical control point. There is a high risk of confusion between the target "prime" isomer (substituents on different rings) and the more commercially common "non-prime" isomer.
-
Target Compound (User Request): 3-Amino-4'-methoxybiphenyl
-
Common Isomer (Risk of Confusion): 3-Amino-4-methoxybiphenyl
Note: This guide focuses on the HCl salt of the 4'-methoxy isomer (CAS 53059-28-2) . As specific thermal data for the HCl salt of this exact isomer is rarely published in open literature, this guide provides the Free Base baseline and the definitive protocols for characterizing the salt form in your laboratory.
Physicochemical Profile (Projected & Known)
| Property | Free Base (CAS 53059-28-2) | Hydrochloride Salt (Target) |
| Molecular Formula | C₁₃H₁₃NO | C₁₃H₁₃NO · HCl |
| Molecular Weight | 199.25 g/mol | 235.71 g/mol |
| Physical State | Solid (Crystalline powder) | Solid (Crystalline/Amorphous) |
| Melting Point | Undocumented in open lit. (Est. 70–100°C)* | > 180°C (Decomposition likely) |
| Solubility | DCM, Methanol, Ethyl Acetate | Water, DMSO, Methanol |
| pKa (Est.) | ~4.0–4.5 (Aniline derivative) | N/A (Salt form) |
*Note: The structural isomer (3-Amino-4-methoxybiphenyl, CAS 39811-17-1) melts at 83–86°C. Isomers typically exhibit melting points within similar ranges unless packing symmetry is drastically altered.
Part 2: Thermal Properties & Phase Behavior
The "HCl Effect" on Thermal Stability
Converting the lipophilic free base to the hydrochloride salt introduces ionic lattice forces, significantly elevating the melting point. For biphenyl amines, this elevation is typically 100–150°C above the free base.
-
Melting vs. Decomposition: Aniline-type hydrochloride salts often undergo dehydrochlorination (loss of HCl gas) or oxidative decomposition before or during melting.
-
Observation: You will likely observe darkening (charring) >200°C rather than a clean liquid melt.
Thermal Characterization Workflow
Do not rely on a simple capillary melting point apparatus, as it cannot distinguish between phase transition and decomposition. Use the following decision tree:
Figure 1: Decision tree for distinguishing true melting from thermal decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset melting point and enthalpy of fusion.[5]
-
Sample Prep: Weigh 2–4 mg of dried 3-Amino-4'-methoxybiphenyl HCl into a Tzero aluminum pan.
-
Reference: Crimped empty aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.
-
Ramp: Heat from 40°C to 250°C at 10°C/min.
-
Interpretation:
-
Dehydration: Broad endotherm <100°C indicates water/solvent loss (common in hygroscopic HCl salts).
-
Melting: Sharp endotherm (onset used as MP).
-
Decomposition: Irregular baseline or exotherm immediately following the melt.
-
Part 3: Synthesis & Salt Formation Guide
If you possess the Free Base (CAS 53059-28-2) and require the HCl salt, follow this standard protocol to ensure stoichiometry and purity.
Reaction Pathway
The protonation occurs at the primary amine on the biphenyl ring.
Figure 2: Salt formation workflow.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of 3-Amino-4'-methoxybiphenyl (Free Base) in a minimal amount of dry Ethyl Acetate or Dichloromethane (DCM).
-
Acid Addition: Dropwise, add 1.1 eq of 4M HCl in Dioxane or 2M HCl in Diethyl Ether at 0°C.
-
Why Anhydrous? Using aqueous HCl (37%) often results in a sticky gum/oil due to the lipophilicity of the biphenyl core. Anhydrous conditions promote precipitation of a fine solid.
-
-
Precipitation: The HCl salt should precipitate immediately as a white to off-white solid. Stir for 30 minutes.
-
Isolation: Filter under vacuum (Buchner funnel).
-
Washing: Wash the cake 3x with cold Diethyl Ether to remove excess acid and unreacted organic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
-
Caution: Do not exceed 60°C during drying to prevent surface oxidation or dehydrochlorination.
-
Part 4: Handling, Stability & Safety
Hygroscopicity
Amine hydrochlorides are prone to absorbing atmospheric moisture.
-
Impact: Moisture acts as a plasticizer, lowering the melting point (MP depression) and causing the solid to become sticky.
-
Storage: Store in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.
Oxidation Risk
As an aniline derivative, the amino group is susceptible to oxidation, turning the compound brown/pink over time.
-
Mitigation: The HCl salt is generally more stable to oxidation than the free base, but light protection (amber vials) is mandatory.
Regulatory & Safety (GHS)
Treat the HCl salt with the same precautions as the parent amine.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are required to prevent inhalation of dust.
References
-
Sigma-Aldrich. 4'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 53059-28-2) Product Detail.Link (Accessed 2026).
-
TCI Chemicals. 3-Amino-4-methoxybiphenyl (Isomer Comparison, CAS 39811-17-1).Link (Accessed 2026).
-
PubChem. Compound Summary: 4'-Methoxy-[1,1'-biphenyl]-3-amine.Link (Accessed 2026).
- Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Standard reference for Amine HCl thermal behavior).
Sources
- 1. 4'-Methoxy-[1,1'-biphenyl]-3-amine [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-Amino-4'-methoxybiphenyl Hydrochloride: A Technical Guide for Researchers
An In-depth Exploration of its Applications as a Precursor in Medicinal Chemistry and a Monomer for Advanced Polymer Synthesis
Introduction: Unveiling a Key Synthetic Building Block
3-Amino-4'-methoxybiphenyl hydrochloride, a substituted biphenyl amine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive amino group and a methoxy-substituted biphenyl backbone, make it a precursor of significant interest in the development of novel pharmaceuticals and advanced functional polymers. This technical guide provides an in-depth analysis of two primary applications of this compound: its role as a key intermediate in the synthesis of medicinally important pyrido[2,3-d]pyrimidines and as a monomer for the production of conductive polyaniline derivatives. For researchers, scientists, and professionals in drug development and materials science, understanding the reactivity and potential of this compound opens avenues for innovation in their respective fields.
Table 1: Physicochemical Properties of 3-Amino-4'-methoxybiphenyl
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| Appearance | White to light yellow or light red powder/lump |
| Melting Point | 82-86 °C |
| Synonyms | 5-Phenyl-o-anisidine, 2-Amino-4-phenylanisole, 2-Methoxy-5-phenylaniline |
Part 1: A Gateway to Medicinally Active Heterocycles - The Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. These compounds are structurally analogous to purines and have demonstrated significant potential as anticancer, antibacterial, antiviral, and analgesic agents. The strategic incorporation of the substituted biphenyl moiety from 3-Amino-4'-methoxybiphenyl can lead to novel derivatives with enhanced biological profiles.
The Scientific Rationale: Crafting Bioactive Molecules
The synthesis of pyrido[2,3-d]pyrimidines often proceeds through the construction of a 2-amino-3-cyanopyridine intermediate. The aromatic amine functionality of 3-Amino-4'-methoxybiphenyl (in its free base form, 5-phenyl-o-anisidine) can be leveraged in multicomponent reactions to form this crucial intermediate. The subsequent intramolecular cyclization then yields the desired fused heterocyclic system. The presence of the 4'-methoxybiphenyl substituent can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a key determinant of the final compound's therapeutic efficacy.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol outlines a representative multi-step synthesis of a pyrido[2,3-d]pyrimidine derivative, commencing with the formation of a 2-amino-3-cyanopyridine intermediate from precursors including an aromatic amine like 5-phenyl-o-anisidine.
Step 1: Synthesis of the 2-Amino-3-cyanopyridine Intermediate (A Hypothetical Example)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an appropriate aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), an activated ketone (e.g., acetophenone, 1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as nanostructured diphosphate Na₂CaP₂O₇.[1]
-
Reaction Conditions: Heat the solvent-free reaction mixture at 80°C.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield the corresponding 2-amino-3-cyanopyridine derivative.
Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core
-
Reaction Setup: In a sealed vessel, dissolve the synthesized 2-amino-3-cyanopyridine derivative (1 mmol) in formamide.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours.[1]
-
Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrido[2,3-d]pyrimidine derivative.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Part 2: Monomer for Conductive Polymers - The Synthesis of Poly(5-phenyl-o-anisidine)
Conducting polymers have garnered significant attention for their potential applications in electronics, sensors, and anti-corrosion coatings. Polyaniline (PANI) is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. The introduction of substituents on the aniline monomer, such as in the case of 3-Amino-4'-methoxybiphenyl, allows for the modification of the resulting polymer's properties.
The Scientific Rationale: Tailoring Polymer Properties
The polymerization of 3-Amino-4'-methoxybiphenyl (5-phenyl-o-anisidine) leads to the formation of poly(5-phenyl-o-anisidine), a derivative of polyaniline. The methoxy and phenyl substituents on the polymer backbone can influence its solubility, processability, and electronic properties. For instance, the bulky phenyl group may affect the planarity of the polymer chains, which in turn can impact its electrical conductivity. The methoxy group, being electron-donating, can also modulate the electronic characteristics of the polymer. The synthesis is typically achieved through chemical oxidative polymerization, where a chemical oxidant is used to initiate the polymerization of the monomer in an acidic medium.
Experimental Protocol: Synthesis of Poly(5-phenyl-o-anisidine)
This protocol describes a general method for the chemical oxidative polymerization of an aniline derivative, which can be adapted for 3-Amino-4'-methoxybiphenyl.
Materials:
-
This compound
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol (for washing)
-
Acetone (for washing)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl with stirring until a homogenous solution is obtained. Cool the solution to 0-5°C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool it to 0-5°C.
-
Polymerization: Slowly add the pre-cooled oxidant solution dropwise to the stirred monomer solution. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5°C for a designated period (e.g., 2-4 hours) and then allow it to stir at room temperature for an extended period (e.g., 24 hours) to ensure complete polymerization.
-
Isolation and Washing: Collect the precipitated polymer by vacuum filtration. Wash the polymer sequentially with 1 M HCl, deionized water, methanol, and acetone to remove any unreacted monomer, oligomers, and oxidant.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Characterization:
The synthesized poly(5-phenyl-o-anisidine) should be characterized using various techniques to determine its structure, morphology, and properties:
-
FT-IR Spectroscopy: To confirm the formation of the polymer and identify its characteristic vibrational bands.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the oxidation state of the polymer.
-
Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Four-Probe Conductivity Measurement: To determine the electrical conductivity of the synthesized polymer.
Conclusion
This compound serves as a testament to the power of functionalized building blocks in chemical synthesis. Its application as a precursor for medicinally relevant pyrido[2,3-d]pyrimidines offers a pathway to novel therapeutic agents with potentially enhanced pharmacological profiles. Concurrently, its use as a monomer for the synthesis of substituted polyanilines provides a means to tailor the properties of conductive polymers for a range of material science applications. The experimental protocols and scientific rationale presented in this guide are intended to equip researchers with the foundational knowledge to explore and expand upon the diverse applications of this versatile compound.
References
-
Hussain Basha, N., et al. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]
-
Gontijo, R. N., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. Available at: [https://www.semantic scholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Tu-Jia/e288925528254194098486016e72e1282121e7a5]([Link] scholar.org/paper/One-pot-synthesis-of-2-amino-3-cyanopyridine-under-Tu-Jia/e288925528254194098486016e72e1282121e7a5)
-
Bekkali, N., et al. (2018). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Molbank. Available at: [Link]
-
El-Mekabaty, A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Catalysts. Available at: [Link]
-
Anwer, K. E., et al. (2023). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. Available at: [Link]
-
Mont, N. U., et al. (2003). A three-component synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron Letters. Available at: [Link]
-
Shiri, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]
-
Ahmad, I., et al. (2023). Synthesis, Characterization, and Antibacterial Potential of Poly(o-anisidine)/BaSO4 Nanocomposites with Enhanced Electrical Conductivity. Polymers. Available at: [Link]
-
Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Unni, A., et al. (2004). Synthesis and Characterization of Poly(o-anisidine) Doped with Polymeric Acids. ResearchGate. Available at: [Link]
-
Mazrouaa, A. M., et al. (2014). Synthesis and Characterization of Poly O-Anisidine Nanoparticles and their Nanocomposite. ResearchGate. Available at: [Link]
-
Karunakaran, C., & Velmurugan, K. (1992). Synthesis and characterization of poly-o-anisidine – a conducting polymer. Bulletin of Electrochemistry. Available at: [Link]
-
More, U. A., et al. (2014). Synthesis and characterization of poly (O-anisidine) films under galvanostatic conditions by using ECP technique. ResearchGate. Available at: [Link]
-
Bera, S., et al. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Sadhana. Available at: [Link]
-
Hervey, Z. E., et al. (2024). Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films. RSC Advances. Available at: [Link]
-
Sapurina, I., & Stejskal, J. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. Available at: [Link]
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International. Available at: [Link]
-
Oskenbay, M., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Available at: [Link]
Sources
Technical Guide: pKa Profile of 3-Amino-4'-methoxybiphenyl Hydrochloride
This guide provides an in-depth technical analysis of the pKa values for 3-Amino-4'-methoxybiphenyl hydrochloride . It addresses the specific physicochemical properties, theoretical derivation, and experimental methodologies required for precise determination.
Executive Summary
The dissociation constant (
Key Data Point:
-
Estimated
(Conjugate Acid): 4.48 ± 0.15 (at 25°C) -
Experimental Baseline (Parent): 3-Aminobiphenyl
= 4.25[1] -
Functional Class: Weak Base (Aniline derivative)
This guide details the structural basis for this value, provides a rigorous experimental protocol for verification, and outlines the theoretical framework used for the estimation.
Chemical Identity & Structural Analysis
Nomenclature & Disambiguation
Precise structural identification is paramount, as positional isomers exhibit distinct ionization profiles.
-
Target Compound: 3-Amino-4'-methoxybiphenyl
-
Structure: Biphenyl core with an amino group at position 3 (Ring A) and a methoxy group at position 4' (Ring B).
-
SMILES:COc1ccc(cc1)-c2cccc(N)c2
-
-
Common Isomer (Often Confused): 3-Amino-4-methoxybiphenyl (CAS: 39811-17-1)[2][3][4][5]
-
Structure: Amino and methoxy groups are on the same ring.
-
Differentiation: The "prime" (
) notation in the target compound indicates substituents on opposing rings, significantly altering the electronic coupling.
-
Structural Diagram & Protonation Equilibrium
The following diagram illustrates the protonation equilibrium of the hydrochloride salt in aqueous media.
Theoretical Derivation (Hammett Analysis)
In the absence of a direct experimental monograph for this specific isomer, the
The Anchor: 3-Aminobiphenyl
The parent molecule, 3-aminobiphenyl , has an experimental
Electronic Influence of the 4'-Methoxy Group
The 4'-methoxy group is an Electron Donating Group (EDG) via resonance. However, its effect is transmitted through the biphenyl linkage to the distal amino group.
-
Hammett Constant (
) for OMe: -0.27 (Strong donor). -
Transmission Factor (
) for Biphenyl: ~0.3 (The effect is attenuated by the twist angle and distance between rings). -
Reaction Constant (
) for Anilinium Dissociation: ~2.8.
Calculation:
Final Prediction:
This places the basicity between 3-aminobiphenyl (4.25) and aniline (4.63), consistent with the remote electron-donating nature of the methoxy group.
Experimental Determination Protocols
To validate the theoretical value, two primary methodologies are recommended. The Potentiometric Titration is the "Gold Standard" for salts with reasonable solubility.
Method A: Potentiometric Titration (GLP Standard)
This method measures the pH change as a function of added titrant, determining the inflection point where
Reagents:
-
Analyte: ~5 mg 3-Amino-4'-methoxybiphenyl HCl (accurately weighed).
-
Solvent: 0.1 M KCl (Ionic Strength Adjuster) degassed with
. -
Titrant: 0.01 M NaOH (standardized).
-
Cosolvent (if needed): Methanol (perform Yasuda-Shedlovsky extrapolation if solubility is low).
Workflow:
-
Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).
-
Blank Titration: Perform a titration on the solvent blank to correct for
and electrode drift. -
Sample Titration: Titrate with NaOH using dynamic dosing (smaller increments near the equivalence point).
-
Data Processing: Plot pH vs. Volume. Use the Gran Plot method or second derivative analysis to pinpoint the equivalence point.
Method B: UV-Visible Spectrophotometry
Ideal for low-solubility compounds (
Protocol:
-
Prepare buffers ranging from pH 2.0 to 8.0 (0.5 unit increments).
-
Add stock solution of analyte to each buffer (final conc. ~10-50
). -
Record UV spectra. The aniline moiety typically shows a bathochromic shift (red shift) upon deprotonation.
-
Plot Absorbance at
vs. pH. The inflection point is the .
Data Summary & Comparative Analysis
The following table contextualizes the pKa of 3-Amino-4'-methoxybiphenyl against related structural analogs.
| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect | Source |
| 3-Amino-4'-methoxybiphenyl | Target | ~4.48 (Predicted) | Inductive (Ph) + Resonance (OMe) | Calculated |
| 3-Aminobiphenyl | Parent | 4.25 | Inductive Withdrawal (Ph) | Exp. [1] |
| Aniline | Core | 4.63 | Standard Reference | Exp. [2] |
| 4-Aminobiphenyl | Isomer | 4.35 | Resonance conjugation | Exp. [3] |
| 3-Amino-4-methoxybiphenyl | Isomer (Same Ring) | 4.28 | Ortho-effect + EWG Phenyl | Predicted [4] |
Implications for Drug Development
-
Solubility: At physiological pH (7.4), the compound will exist primarily as the neutral free base (
). This implies low aqueous solubility and high lipophilicity, necessitating the use of the hydrochloride salt for formulation or organic cosolvents (DMSO/Methanol) for stock solutions. -
Permeability: The neutral form dominates in the intestine (pH 6-7), suggesting high passive permeability across biological membranes.
-
Stability: Aminobiphenyls are prone to oxidation. Solutions should be prepared fresh and protected from light. The hydrochloride salt is stable in solid form but may hydrolyze slowly in solution if not buffered.
References
-
Perrin, D. D. (1965).[6] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[6] (Source for 3-aminobiphenyl pKa).[1][6][7]
-
Lide, D. R. (Ed.). (2005).[6][7] CRC Handbook of Chemistry and Physics. CRC Press. (Source for Aniline pKa).[1]
-
National Toxicology Program (NTP). (1992).[6] Chemical Repository Database: 4-Aminobiphenyl.[6] (Source for 4-aminobiphenyl pKa). Link
-
ChemAxon. (2025). Predicted pKa values for 3-Amino-4-methoxybiphenyl (CAS 39811-17-1). Calculated via Protonation Plugin. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Amino-4-methoxybiphenyl | 39811-17-1 [sigmaaldrich.cn]
- 3. 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]
- 6. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
difference between free base and hydrochloride salt of 3-Amino-4'-methoxybiphenyl
[1]
Executive Summary & Disambiguation
3-Amino-4'-methoxybiphenyl is a biaryl amine intermediate used in the synthesis of agrochemicals (e.g., Bifenazate) and pharmaceutical scaffolds.[1] Selection between the Free Base and HCl Salt forms dictates solubility profiles, storage stability, and reaction suitability.
⚠️ Critical Disambiguation
Researchers frequently confuse this compound with its isomer due to similar nomenclature.[2] Ensure you are working with the correct regioisomer:
| Compound Name | Structure Description | CAS Number | Key Feature |
| 3-Amino-4'-methoxybiphenyl | Target Compound. Amine on Ring A (pos 3); Methoxy on Ring B (pos 4').[1][3][4][5] | 53059-28-2 | Biaryl structure with substituents on opposite rings.[1][2] |
| 3-Amino-4-methoxybiphenyl | Isomer. Amine (pos 3) and Methoxy (pos 4) are on the same ring.[1] | 39811-17-1 | Single substituted phenyl ring attached to an unsubstituted phenyl.[1][2] |
Note: This guide focuses exclusively on the target compound CAS 53059-28-2 .
Molecular Architecture & Physicochemical Divergence[1][2]
The transition from Free Base to Hydrochloride Salt fundamentally alters the molecular lattice energy and solvation shell, impacting every stage of handling.
Comparative Properties Table
| Property | Free Base (Neutral) | Hydrochloride Salt (Ionic) |
| Molecular Formula | ||
| Molecular Weight | 199.25 g/mol | 235.71 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) | Crystalline Powder (White to beige) |
| Solubility (Organic) | High: DCM, EtOAc, DMSO, MeOH.[3] | Low: DCM, EtOAc, Hexanes, Toluene.[2] |
| Solubility (Aqueous) | Negligible (Hydrophobic).[2] | Moderate to High (pH dependent). |
| Melting Point | Lower range (typically <100°C).[2] | Higher range (typically >200°C, decomp). |
| Hygroscopicity | Low.[2][6] | Moderate (requires desiccated storage).[2] |
| Oxidation Potential | High. Amine lone pair is exposed.[2] Prone to browning (N-oxidation) upon air exposure.[1][2] | Low. Protonation of the amine ( |
Structural Visualization
The following diagram illustrates the protonation event that switches the molecule's behavior.
Figure 1: Interconversion workflow.[2] The Free Base is the "active" nucleophile, while the Salt is the "dormant" storage form.
Synthetic Utility & Reactivity Profiles[1][2]
A. Nucleophilicity & Coupling Reactions[2]
-
Free Base: The nitrogen lone pair is available.[2] This form is mandatory for reactions where the amine acts as a nucleophile:
-
HCl Salt: The nitrogen is protonated (
), rendering it non-nucleophilic.[2] To use the salt in the above reactions, you must include an auxiliary base (e.g., TEA, DIPEA, or ) to generate the free base in situ.
B. Diazotization (Bifenazate Synthesis)
A primary application of 3-Amino-4'-methoxybiphenyl is the synthesis of hydrazine derivatives like Bifenazate .[1][2]
-
Reasoning: Diazotization requires acidic conditions (
).[2] Starting with the HCl salt ensures the amine is already solubilized and protonated, preventing side reactions (like triazene formation) that occur if the free base is not dissolved quickly enough in the acid medium.
Experimental Workflows
Protocol A: Conversion of Free Base to HCl Salt (Stabilization)
Use this to store the compound long-term or purify it from non-basic impurities.[1]
-
Dissolution: Dissolve 1.0 g of 3-Amino-4'-methoxybiphenyl (Free Base) in 10 mL of anhydrous Ethyl Acetate or Diethyl Ether . Ensure complete dissolution (sonicate if necessary).[2]
-
Acidification: Slowly add 1.2 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Observation: A white precipitate (the salt) should form immediately.[2]
-
-
Isolation: Stir for 15 minutes. Filter the precipitate using a sintered glass funnel.[2]
-
Washing: Wash the filter cake with cold ether (
mL) to remove unreacted organic impurities.[2] -
Drying: Dry under high vacuum for 4 hours.
-
Result: Stable, off-white HCl salt powder.[2]
-
Protocol B: "Free-Basing" the HCl Salt (Activation)
Use this immediately before setting up a nucleophilic reaction (e.g., amide coupling).
-
Suspension: Suspend the HCl salt in Dichloromethane (DCM) . It will likely not dissolve.[2]
-
Neutralization: Add an equal volume of 1M NaOH or Saturated
.[2] -
Extraction: Shake vigorously in a separatory funnel until the solid dissolves and transfers into the organic (DCM) layer.
-
Separation: Collect the organic layer.[2][8] Extract the aqueous layer once more with DCM.[2]
-
Drying: Dry the combined organics over anhydrous
or . -
Concentration: Evaporate the solvent in vacuo.
-
Result: Oily or low-melting solid Free Base, ready for immediate use.[2]
-
Handling, Stability & Safety
Stability Matrix
| Feature | Free Base | HCl Salt |
| Shelf Life | < 6 months (oxidizes).[1] | > 2 years (if kept dry).[2] |
| Storage Condition | -20°C, under Argon/Nitrogen. Dark. | Room Temp or 4°C. Desiccator. |
| Air Sensitivity | Sensitive (turns brown).[2] | Stable. |
Safety Considerations (E-E-A-T)
-
Inhalation: Both forms are likely irritants.[2] The salt is a fine dust; use a fume hood to prevent inhalation of particulates.[2]
-
Skin Contact: Biphenyl amines can be sensitizers.[2] Wear nitrile gloves.[2]
-
Toxicology: While specific tox data for this isomer is limited, structurally related biphenyl amines (e.g., 4-aminobiphenyl) are known carcinogens.[2] Treat 3-Amino-4'-methoxybiphenyl as a potential mutagen . Handle in a closed system.
References
-
Chemical Identity & Isomerism
-
Synthetic Applications (Bifenazate Precursor)
-
General Amine Salt Properties
Sources
- 1. scribd.com [scribd.com]
- 2. 3-Amino-4-methoxybiphenyl | 39811-17-1 [sigmaaldrich.com]
- 3. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. esdmedikal.com [esdmedikal.com]
- 5. chem960.com [chem960.com]
- 6. drugfuture.com [drugfuture.com]
- 7. reddit.com [reddit.com]
- 8. WO2003103654A1 - NF-κB ACTIVATION INHIBITORS - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Synthesis Protocol for 3-Amino-4'-methoxybiphenyl Hydrochloride
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-Amino-4'-methoxybiphenyl hydrochloride . Unlike the commercially common 3-amino-4-methoxybiphenyl (where substituents reside on the same ring), this specific isomer features substituents on opposing aromatic rings, requiring a targeted cross-coupling strategy.
The protocol utilizes a high-fidelity Suzuki-Miyaura cross-coupling followed by a chemoselective nitro-reduction and salt formation . This modular approach ensures high regio-purity and eliminates the formation of homocoupling byproducts common in direct aniline syntheses. This guide is designed for medicinal chemists and process development scientists requiring >98% purity for downstream SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Strategy
To ensure the correct regiochemistry (3-position amine on Ring A, 4'-position methoxy on Ring B), we employ a disconnection strategy at the biaryl bond.
Strategic Logic:
-
Disconnect: The C1-C1' bond.
-
Precursors: 1-Bromo-3-nitrobenzene (Electrophile) and 4-Methoxyphenylboronic acid (Nucleophile).
-
Why Nitro? Using a free amine (3-bromoaniline) in Suzuki coupling can lead to catalyst poisoning via nitrogen coordination to Palladium. The nitro group is orthogonal, non-coordinating, and easily reduced in a subsequent step.
-
Why Boronic Acid? 4-Methoxyphenylboronic acid is stable, crystalline, and commercially abundant.
Pathway Visualization
Experimental Protocol
Phase 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-Nitro-4'-methoxybiphenyl.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 1-Bromo-3-nitrobenzene | 202.01 | 1.0 | 2.02 g (10 mmol) | Aryl Halide |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.82 g (12 mmol) | Boronic Acid |
| Pd(dppf)Cl₂[1] · DCM | 816.64 | 0.03 | 245 mg | Catalyst |
| K₂CO₃ (2M Aqueous) | 138.21 | 3.0 | 15 mL | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent |
Procedure:
-
Setup: Charge a 100 mL round-bottom flask (or pressure vial) with 1-bromo-3-nitrobenzene, 4-methoxyphenylboronic acid, and Pd(dppf)Cl₂.
-
Inertion: Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove O₂ (Critical to prevent homocoupling).
-
Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ via syringe under inert flow.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting bromide should be fully consumed.
-
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92% (Yellow solid).
-
Phase 2: Catalytic Hydrogenation
Objective: Reduction to 3-Amino-4'-methoxybiphenyl.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Nitro-4'-methoxybiphenyl | 1.0 | Substrate |
| 10% Pd/C (wet) | 10 wt% | Catalyst |
| Hydrogen (H₂) | Balloon | Reductant |
| Methanol (MeOH) | Solvent | 0.1 M Conc. |
Procedure:
-
Setup: Dissolve the nitro intermediate in MeOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (Caution: Pyrophoric when dry; use wet variant or add under N₂ blanket).
-
Hydrogenation: Purge system with H₂ (balloon pressure) and stir vigorously at RT for 3–12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to yield the crude amine (often an off-white to pale brown oil/solid).
-
Note: If the amine is dark, pass through a short silica plug (Eluent: 30% EtOAc/Hexanes).
-
Phase 3: Hydrochloride Salt Formation
Objective: Stabilization and isolation of 3-Amino-4'-methoxybiphenyl HCl.
Procedure:
-
Dissolution: Dissolve the crude free base (e.g., 1.5 g) in a minimal amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (approx. 10–15 mL).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 equiv).
-
Precipitation: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0°C.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the cake with cold Et₂O (2 x 10 mL) to remove impurities.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Final Product Properties:
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 235.71 g/mol (HCl salt).
-
Storage: Desiccator, ambient temperature. Hygroscopic.
Process Workflow & Logic
The following diagram illustrates the critical decision nodes and flow of the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Oxygen presence (Homocoupling) | Degas solvents vigorously (sparge with Argon for 15 min). |
| Black Precipitate (Suzuki) | "Palladium Black" formation | Catalyst decomposition. Add excess ligand (e.g., PPh₃) or switch to Pd(PPh₃)₄. |
| Incomplete Reduction | Catalyst poisoning (S or N species) | Ensure Suzuki product is purified (remove sulfur/halide traces). Increase H₂ pressure (Parr shaker). |
| Oiling out (Salt Step) | Solvent too polar or wet | Use anhydrous Et₂O/EtOAc. If oil forms, triturace with Hexanes/Et₂O. |
| Coloration (Pink/Red) | Oxidation of aniline | Perform salt formation immediately after reduction. Store under Argon.[3] |
Analytical Validation (QC Criteria)
To certify the material for biological testing, the following criteria must be met:
-
¹H NMR (DMSO-d₆):
-
Diagnostic peaks: Methoxy singlet (~3.8 ppm), Biphenyl protons (aromatic region 6.8–7.8 ppm), Amine/Ammonium broad peaks.
-
Differentiation: Ensure coupling constants (
) reflect meta-substitution on Ring A and para-substitution on Ring B.
-
-
LC-MS:
-
Single peak (>98% AUC).
-
Mass: [M+H]⁺ = 200.1 (Free base mass).
-
-
Appearance:
-
Must be a free-flowing powder, not a sticky gum.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem Application Note. (2025). Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone.[7][8] BenchChem Protocols. Link
-
Rahaim, R. J., & Maleczka, R. E. (2005).[9] Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5087–5090. Link
-
Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines.[9][10][11] Organic Chemistry Portal Protocols. Link
-
PubChem. (2025).[1][12] 3-Amino-4-methoxybiphenyl (Isomer Data Comparison). National Library of Medicine. Link
Sources
- 1. 3'-Amino-4'-methoxyacetanilide | C9H12N2O2 | CID 80779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 5. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
- 6. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Azo Dyes from 3-Amino-4'-methoxybiphenyl Hydrochloride
Abstract
This guide provides a comprehensive protocol for the synthesis of azo dyes starting from 3-Amino-4'-methoxybiphenyl hydrochloride. Azo compounds, characterized by the vibrant -N=N- chromophore, are of significant interest in medicinal chemistry, biomedical imaging, and materials science.[1][2][3] This document outlines the critical two-step synthesis involving the diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable partner. We delve into the causality behind key experimental parameters, present a robust, self-validating protocol, and emphasize the stringent safety measures required when handling potentially hazardous diazonium salt intermediates. This application note is intended for researchers, chemists, and professionals in drug development seeking to synthesize novel biphenyl-based azo structures.
Introduction: The Significance of Biphenyl-Derived Azo Dyes
Azo dyes represent approximately 70% of all synthetic colorants and have found diverse applications beyond traditional dyeing, including roles as antibacterial agents, in cancer chemotherapy, and as advanced materials for photo-switching and drug delivery.[1][2][3][4] The biphenyl moiety, a privileged scaffold in medicinal chemistry, when incorporated into an azo dye structure, offers a unique opportunity to develop novel compounds with tailored photophysical and biological properties. 3-Amino-4'-methoxybiphenyl serves as a versatile precursor, allowing for the generation of a library of derivatives by varying the coupling partner. The synthesis hinges on a classic and powerful transformation in organic chemistry: the formation of a diazonium salt and its subsequent reaction as a potent electrophile.[5]
Reaction Scheme: A Two-Step Pathway
The synthesis is a sequential, two-step process. The first step is the diazotization of this compound to form a reactive diazonium salt. This is immediately followed by the azo coupling step, where the diazonium salt reacts with an electron-rich aromatic compound (the coupling partner) via electrophilic aromatic substitution to form the final azo dye.
Caption: General reaction scheme for azo dye synthesis.
Critical Safety Considerations: Handling Diazonium Salts
WARNING: Aromatic diazonium salts in their solid, dry state are often thermally unstable and can be sensitive to friction and shock, posing a significant explosion hazard.[6][7][8] For safety, diazonium salts should be prepared in situ and used immediately in solution without isolation.
The following "Cardinal Rules" for the safe handling of diazonium salts must be strictly adhered to[6][7][9]:
-
Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and instability.
-
Nitrous Acid Check: Check for excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence) and neutralize it carefully (e.g., with sulfamic acid) after the reaction is complete.
-
Correct Reagent Order: Always add the sodium nitrite solution to the acidic solution of the amine, not the other way around. This minimizes the concentration of free nitrous acid.[6][7]
-
Temperature is Critical: Maintain the reaction temperature strictly between 0 and 5 °C. Higher temperatures promote the decomposition of the diazonium salt, releasing nitrogen gas and reducing yield.[6]
-
Ventilation: Always perform the reaction in a well-ventilated fume hood to safely vent any generated gases (primarily N₂).[6]
-
Assume Instability: Unless proven otherwise, assume the diazonium salt is explosive in its solid form. Never attempt to isolate the solid salt from this protocol.[6][7]
-
Avoid Precipitation: Do not allow the diazonium salt to precipitate out of the solution. If solids form, ensure they are the intended starting material or product, not the diazonium salt.[6][7]
-
Quench Before Disposal: Before workup or disposal, quench any remaining diazonium salt by adding a suitable reagent like hypophosphorous acid.[8]
-
Use Appropriate Tools: Never use a metal spatula to handle any solid suspected of being a diazonium salt. Use plastic or wood spatulas to minimize the risk of friction.[6][7]
Materials and Experimental Protocol
This protocol details the synthesis of a representative azo dye using 2-Naphthol as the coupling partner.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich, etc. | The starting amine. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific, etc. | Used to generate nitrous acid in situ. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR, etc. | Provides the acidic medium and forms the diazonium chloride salt. |
| 2-Naphthol | ≥99% Purity | Acros Organics, etc. | The coupling partner. Other electron-rich phenols or anilines can be used. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | EMD Millipore, etc. | Used to dissolve the 2-Naphthol and maintain alkaline pH for coupling. |
| Deionized Water (H₂O) | Type I or II | In-house | Used as the solvent. |
| Ethanol (EtOH) | Reagent Grade | Pharmco-Aaper | For recrystallization/purification. |
| Starch-Iodide Test Paper | - | Whatman, etc. | To test for the presence of excess nitrous acid. |
| Ice Bath | - | Lab-generated | Essential for temperature control. |
| Magnetic Stirrer and Stir Bars | - | - | For efficient mixing. |
| Standard Glassware | - | - | Beakers, Erlenmeyer flasks, graduated cylinders. |
| Büchner Funnel and Filter Flask | - | - | For vacuum filtration to isolate the product. |
Detailed Step-by-Step Protocol
The entire process can be visualized through the following workflow diagram.
Caption: Step-by-step experimental workflow diagram.
Part A: Preparation of the Diazonium Salt Solution
-
Dissolution of Amine: In a 250 mL beaker, add this compound (e.g., 2.49 g, 10 mmol). Add 25 mL of deionized water and 2.5 mL of concentrated HCl. Stir until a fine suspension or solution is formed.[10][11]
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[6][7]
-
Nitrite Addition: In a separate small beaker, dissolve sodium nitrite (0.70 g, ~10.1 mmol) in 5 mL of cold deionized water. Using a Pasteur pipette, add this sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Ensure the temperature does not rise above 5 °C.[12]
-
Reaction: Continue stirring the mixture in the ice bath for an additional 20-30 minutes after the addition is complete. The solution may become clearer. This resulting cold solution contains the 4'-Methoxybiphenyl-3-diazonium chloride and should be used immediately in the next step.
Part B: Preparation of the Coupling Partner Solution
-
Dissolution of Naphthol: In a 400 mL beaker, dissolve 2-Naphthol (1.44 g, 10 mmol) in 50 mL of a 1 M sodium hydroxide (NaOH) solution. Gentle warming may be required to fully dissolve the solid, but the solution must be cooled before use.
-
Cooling: Cool this solution in a separate ice bath to 0-5 °C with stirring. The coupling reaction is exothermic, so starting with cold solutions helps maintain temperature control.
Part C: The Azo Coupling Reaction
-
Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-Naphthol solution (from Part B).
-
Observation: An immediate color change should be observed, and a deeply colored (typically red or orange) precipitate will form. The formation of the azo dye is a rapid electrophilic aromatic substitution reaction.[13]
-
Reaction Completion: Continue to stir the reaction mixture for 30-60 minutes, allowing it to slowly warm to room temperature to ensure the reaction goes to completion.
Part D: Product Isolation and Purification
-
Filtration: Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral (check with pH paper). This removes any inorganic salts and unreacted starting materials.
-
Drying & Purification: Allow the product to air-dry on the filter paper. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture. Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Characterization of the Synthesized Azo Dye
The structure and purity of the final product should be confirmed using standard analytical techniques.[12][14][15]
| Technique | Expected Observations |
| UV-Vis Spectroscopy | An intense absorption band in the visible region (e.g., 450-550 nm), corresponding to the π-π* transition of the extended conjugated system. |
| FTIR Spectroscopy | A characteristic peak for the azo (-N=N-) stretch, typically appearing in the 1400-1500 cm⁻¹ region. Disappearance of the primary amine N-H stretches from the starting material. |
| ¹H NMR Spectroscopy | Complex aromatic signals corresponding to both the biphenyl and naphthol ring systems. The absence of the -NH₂ protons. |
| Mass Spectrometry | A molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the final azo dye. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Dye | 1. Diazotization temperature was too high (>5 °C), causing decomposition of the diazonium salt. 2. Incorrect pH for the coupling reaction. 3. Insufficient reaction time. | 1. Strictly maintain the temperature at 0-5 °C during diazotization and initial coupling. 2. Ensure the coupling medium is sufficiently alkaline for phenols or appropriately acidic for amines. 3. Increase the stirring time after mixing the reagents. |
| Product is Tarry or Oily | Impurities present or incorrect pH during precipitation. | Ensure thorough washing of the crude product. Attempt recrystallization from a different solvent system (e.g., isopropanol, acetic acid). |
| Color is Pale or Off-Colored | 1. Incomplete diazotization or coupling. 2. Side reactions due to excess nitrous acid. 3. Air oxidation of the coupling partner. | 1. Check stoichiometry of reagents carefully. 2. Test for and quench excess nitrous acid with sulfamic acid before coupling. 3. Prepare the coupling partner solution just before it is needed. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of azo dyes from this compound. By carefully controlling reaction parameters, especially temperature, and adhering to strict safety protocols for handling diazonium intermediates, researchers can effectively synthesize a variety of novel azo compounds. These molecules serve as valuable platforms for exploration in drug discovery, diagnostics, and materials science, leveraging the unique combination of the biphenyl scaffold and the versatile azo chromophore.
References
- Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084.
- PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini Rev Med Chem, 21(9), 1071-1084.
- ResearchGate. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF.
- OUCI. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Unknown Author. (n.d.). 12BL Experiment 11: Diazo Dyes – An EAS Reaction.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript.
- Scribd. (n.d.).
- NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.
- ACS Publications. (2020).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ijorar. (n.d.).
- University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
- Sekar, N., et al. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.
- PubMed. (n.d.).
- ResearchGate. (2018). (PDF)
- ChemSpider. (n.d.).
- Asian Journal of Chemistry. (2018).
- Yaghoubi, M., & Baxter, R. D. (2023). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett, 34, 963–969.
- Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing.
- Asian Journal of Green Chemistry. (2022). Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior.
- PMC. (n.d.). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome.
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy.
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Application Note: Standard Operating Procedure for Handling Biphenyl Amine Hydrochlorides
Abstract & Scope
This Application Note establishes the technical standard for handling Biphenyl Amine Hydrochlorides (e.g., 4-aminobiphenyl hydrochloride, benzidine dihydrochloride).[1] These compounds serve as critical intermediates in pharmaceutical synthesis and dye manufacturing but pose severe biological hazards.
The Dual Challenge:
-
Toxicological: Many biphenyl amines are Group 1 Carcinogens (human carcinogens). They are readily absorbed through the skin and respiratory tract.
-
Chemical: The hydrochloride (HCl) salt form alters solubility, molecular weight, and hygroscopicity compared to the free base, requiring specific stoichiometric adjustments and handling protocols to ensure experimental reproducibility.[1]
Target Audience: Medicinal chemists, process safety engineers, and analytical scientists.[1]
Hazard Assessment & Regulatory Compliance
Critical Warning: Treat all biphenyl amine derivatives as potent carcinogens unless specific toxicological data proves otherwise.
Regulatory Grounding
Under OSHA Standard 1910.1003 , specific aromatic amines (including 4-aminobiphenyl) are designated as "Carcinogens" requiring special handling zones.[1]
-
Exposure Limit: No permissible exposure limit (PEL); contact must be prevented entirely.
-
Mechanism: Aromatic amines undergo metabolic N-oxidation in the liver, forming electrophilic nitrenium ions that form DNA adducts, leading to bladder cancer [1].[1]
Engineering Controls Hierarchy
Do not rely solely on PPE. Engineering controls are the primary defense.
-
Tier 1 (High Quantity > 100 mg): Glovebox (Isolator). Negative pressure, HEPA-filtered.[1]
-
Tier 2 (Low Quantity < 100 mg): Chemical Fume Hood with Class II Type B2 biological safety characteristics (100% exhaust).[1]
-
Prohibited: Open benchtop handling.
Chemical Properties & Stoichiometry
Researchers often fail reactions due to incorrect stoichiometry when switching between Free Base and Salt forms.
The "Salt Factor"
The HCl salt stabilizes the amine, preventing oxidation (browning) and reducing volatility.[1] However, it changes the molecular weight (MW).[1]
Formula for Correction:
| Property | Free Base (Amine) | Hydrochloride Salt (HCl) | Implications |
| Solubility | Organic Solvents (DCM, EtOAc) | Water, Methanol, DMSO | Salt crashes out in non-polar organics.[1] |
| Stability | Low (Oxidizes in air) | High (Shelf-stable) | Salt is preferred for long-term storage. |
| Reactivity | Nucleophilic | Non-nucleophilic (Latent) | Must be neutralized to react. |
| Hygroscopicity | Low | High | Weigh quickly to avoid water mass error. |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and static dispersion.
-
Static Control: Amine salts are often fine, static-charged powders. Use an ionizing fan or polonium anti-static gun inside the balance enclosure.
-
Containment:
-
Place the analytical balance inside the glovebox or a vented balance enclosure.
-
If weighing in a hood, use the "tarred vial" method: Tare a vial with a cap.[1] Add solid inside the hood. Cap tightly. Weigh outside. Return to hood to adjust.
-
-
Decontamination: Wipe the balance area immediately with 10% Bleach or a dedicated aromatic amine decontaminant (e.g., chem-oxidizer) after use.
Protocol B: Conversion to Free Base (Neutralization)
Objective: To restore nucleophilicity for reactions (e.g., amide coupling, reductive amination).[1]
Workflow Visualization: The following diagram outlines the decision process for neutralization.
Figure 1: Decision tree for converting Hydrochloride salts to reactive free amines.
Detailed Steps for Method B (Ex-Situ Extraction):
Use this when the byproduct (triethylamine hydrochloride) might interfere with the reaction or catalyst.[1]
-
Dissolution: Suspend the HCl salt in minimal distilled water (approx. 10 mL/g). If insoluble, add small amounts of Methanol.
-
Basification: Slowly add 1M NaOH or Saturated Na2CO3 while stirring.
-
Checkpoint: Use pH paper to ensure pH > 10. The solution should turn cloudy as the free base precipitates or oils out.
-
-
Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake and separate layers.
-
Note: Biphenyl amines are lipophilic. The organic layer contains your product.
-
-
Drying: Wash the organic layer with Brine, dry over Anhydrous MgSO4, filter, and concentrate in vacuo.
-
Caution: Do not heat above 40°C; free bases can oxidize.
-
Waste Disposal & Decontamination
Never dispose of biphenyl amines down the drain.
Chemical Destruction Protocol
Before disposal, chemically degrade the carcinogen.[1]
-
Oxidation Solution: Prepare a solution of 0.2M Potassium Permanganate (KMnO4) in 2M Sulfuric Acid (H2SO4) [2].
-
Treatment: Soak contaminated glassware or stir waste solutions with excess oxidant for 12 hours. The purple color should persist (indicating excess oxidant).
-
Quench: Neutralize with Sodium Bisulfite (to remove MnO2/Permanganate) before disposing as hazardous chemical waste.
References
-
Occupational Safety and Health Administration (OSHA). (2024). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). United States Department of Labor. [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for oxidative destruction of aromatic amines).
-
National Institutes of Health (NIH) - PubChem. (2023). 4-Aminobiphenyl Hydrochloride Safety Data. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Biphenyl-4-ylamine. [Link]
Sources
The Architect's Guide to Precision Polymers: Application Notes and Protocols for Initiators Derived from 3-Amino-4'-methoxybiphenyl Hydrochloride
Abstract
This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the synthesis and application of novel polymerization initiators derived from 3-Amino-4'-methoxybiphenyl hydrochloride. We move beyond theoretical discussions to provide a robust, field-proven framework for the creation of well-defined polymers. The protocols detailed herein are designed for reproducibility and scalability, with a focus on Atom Transfer Radical Polymerization (ATRP), a cornerstone of modern polymer synthesis. This document provides not only step-by-step instructions but also the scientific rationale behind each procedural choice, empowering users to troubleshoot and adapt these methods for their specific research and development needs.
Introduction: The Strategic Advantage of Biphenyl-Containing Initiators
In the quest for advanced polymeric materials, the initiator molecule is the silent architect, dictating the final structure, and by extension, the function of the polymer. The biphenyl moiety, with its rigid and planar structure, offers a unique set of properties when incorporated into a polymer chain. Polymers synthesized from initiators containing this group can exhibit enhanced thermal stability, liquid crystallinity, and unique photophysical properties. This compound serves as a versatile and readily available starting material for the synthesis of such specialized initiators.
This guide will focus on the transformation of this compound into a highly efficient α-haloamide initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2][3] The amide functionality in the initiator provides a stable linkage, mitigating the risk of hydrolysis that can be a concern with more common ester-based initiators.[4]
Synthesis of a Novel ATRP Initiator: 2-Bromo-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-2-methylpropanamide
The synthesis of the target initiator from this compound is a robust two-step process. The initial step involves the acylation of the primary amine to form a stable amide, followed by the introduction of the bromo-functionalized initiating group.
Overall Synthetic Scheme
Caption: Synthetic pathway for the target ATRP initiator.
Step 1: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide
Causality: The initial acylation of the primary amine is crucial for two reasons. Firstly, it protects the amine from participating in unwanted side reactions during the subsequent halogenation step. Secondly, the resulting amide bond is a key structural feature of the final initiator, providing enhanced stability. The use of pyridine acts as a base to neutralize the HCl generated from the starting material and the acetic acid byproduct of the reaction with acetic anhydride. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve the reactants.
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 40.0 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine (9.7 mL, 120.0 mmol) to the suspension under stirring.
-
In a separate flask, prepare a solution of acetic anhydride (4.5 mL, 48.0 mmol) in 20 mL of anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 50 mL of deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water to obtain N-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide as a white to off-white solid.
Step 2: Synthesis of 2-Bromo-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-2-methylpropanamide
Causality: This step introduces the active initiating site for ATRP. 2-Bromoisobutyryl bromide is a highly reactive and commonly used reagent for this purpose due to its ability to form a stable radical upon activation.[5][6] Triethylamine is used as a base to scavenge the HBr generated during the reaction. Anhydrous tetrahydrofuran (THF) is an appropriate solvent for this reaction. The reaction is performed at 0 °C to control the exothermicity and minimize side reactions.
Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4'-methoxy-[1,1'-biphenyl]-3-yl)acetamide (5.0 g, 20.7 mmol) and 100 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (4.3 mL, 31.1 mmol) to the solution.
-
In a separate dropping funnel, add 2-bromoisobutyryl bromide (3.1 mL, 24.8 mmol) to 20 mL of anhydrous THF.
-
Add the 2-bromoisobutyryl bromide solution dropwise to the reaction mixture over 30 minutes at 0 °C. A white precipitate of triethylammonium bromide will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the triethylammonium bromide salt and wash the solid with a small amount of THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in DCM (100 mL) and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure initiator, 2-Bromo-N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-2-methylpropanamide.
Characterization of the Initiator
It is imperative to thoroughly characterize the synthesized initiator to confirm its structure and purity before use in polymerization.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet around 1.9-2.1 ppm corresponding to the six methyl protons of the isobutyryl group. Disappearance of the acetamide methyl signal. Aromatic protons will show characteristic shifts. |
| ¹³C NMR | Appearance of a quaternary carbon signal for the C(CH₃)₂Br group and a new carbonyl signal. |
| FT-IR | A strong C=O stretching vibration for the amide around 1650-1680 cm⁻¹. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the initiator. |
Application in Atom Transfer Radical Polymerization (ATRP)
The synthesized initiator can be used to polymerize a wide variety of monomers, including styrenes, (meth)acrylates, and acrylonitrile.[3] This section provides a detailed protocol for the ATRP of methyl methacrylate (MMA), a common benchmark monomer.
ATRP of Methyl Methacrylate (MMA)
Causality: This protocol employs a copper(I) bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system, which is a robust and widely used catalyst for the ATRP of methacrylates.[4][7] The ratio of monomer to initiator determines the theoretical molecular weight of the polymer, while the ratio of initiator to catalyst and ligand influences the polymerization rate and control. The reaction is carried out under an inert atmosphere to prevent oxidation of the Cu(I) catalyst, which would terminate the polymerization.[8]
Caption: Experimental workflow for the ATRP of MMA.
Protocol:
-
Preparation of Monomer/Initiator Solution: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add the synthesized initiator (e.g., 0.145 g, 0.37 mmol), methyl methacrylate (MMA) (5.0 g, 50.0 mmol), and anisole (5 mL) as the solvent.
-
Preparation of Catalyst/Ligand Solution: In a separate 25 mL Schlenk flask, add Cu(I)Br (0.053 g, 0.37 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (0.077 mL, 0.37 mmol).
-
Degassing: Seal both flasks with rubber septa and perform three freeze-pump-thaw cycles on each to remove dissolved oxygen.
-
Initiation: Under an inert atmosphere, use a cannula to transfer the catalyst/ligand solution into the monomer/initiator flask.
-
Polymerization: Place the reaction flask in a preheated oil bath at 70 °C and stir.
-
Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR or GC and molecular weight and polydispersity index (PDI) by Size Exclusion Chromatography (SEC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Dilute the reaction mixture with THF (approx. 20 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.[4][9][10]
-
Concentrate the filtrate and precipitate the polymer by adding the solution dropwise into a large volume of a cold non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Polymer Characterization
| Technique | Purpose |
| ¹H NMR | Determine monomer conversion and confirm the incorporation of the initiator fragment into the polymer chain. |
| SEC/GPC | Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). |
| DSC | Determine the glass transition temperature (T₉) of the polymer. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Polymerization does not start or is very slow | Inactive catalyst (oxidized Cu(I)) | Ensure proper degassing of all reagents and solvents. Use fresh, high-purity Cu(I)Br. |
| Poor initiator efficiency | Confirm the purity and structure of the synthesized initiator. The amide initiator may require higher temperatures. | |
| Broad PDI (>1.5) | High concentration of radicals leading to termination | Decrease the reaction temperature. Adjust the initiator to catalyst/ligand ratio. |
| Impurities in the monomer or solvent | Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. Use anhydrous solvents. | |
| Color of the reaction mixture turns green/blue | Oxidation of Cu(I) to Cu(II) | Indicates the presence of oxygen. Check for leaks in the reaction setup.[8] |
Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Anhydride and 2-Bromoisobutyryl Bromide: These are corrosive and lachrymatory substances. Always handle them in a well-ventilated fume hood with appropriate PPE.[1][6][11][12][13]
-
Solvents (DCM, THF): These are volatile and flammable organic solvents. Work in a fume hood and away from ignition sources.
-
Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.
-
Freeze-Pump-Thaw Cycles: This procedure involves liquid nitrogen and vacuum. Wear appropriate safety glasses and cryogenic gloves.
Conclusion
The protocols and application notes presented in this guide provide a comprehensive framework for the synthesis of a novel ATRP initiator from this compound and its subsequent use in controlled radical polymerization. By understanding the causality behind each experimental step, researchers can effectively utilize and adapt these methods to create a new generation of well-defined polymers with unique properties imparted by the biphenyl moiety. The self-validating nature of these protocols, coupled with detailed characterization and troubleshooting advice, ensures a high degree of success for scientists in both academic and industrial settings.
References
-
Synthesis and Characterization of Mono and Di arm α-halo esters as a Initiator for Atom Transfer Radical Polymerization. (n.d.). Retrieved from [Link]
-
Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. (2025). ResearchGate. Retrieved from [Link]
-
ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers. (2008). ScienceDirect. Retrieved from [Link]
-
(PDF) Synthesis and Characterization of Mono and Di arm α-halo esters as a Initiator for Atom Transfer Radical Polymerization. (2020). ResearchGate. Retrieved from [Link]
-
How can I synthesize amine-based ATRP initiator? (2015). ResearchGate. Retrieved from [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Chapter 3: ARGET-ATRP of Methyl Methacrylate. (n.d.). Shodhganga. Retrieved from [Link]
-
End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Why does the colour change in my ATRP reaction from dark brown to green? (2015). ResearchGate. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Methacrylates. Carnegie Mellon University. Retrieved from [Link]
-
Direct Synthesis of Controlled-Structure Primary Amine-Based Methacrylic Polymers by Living Radical Polymerization. (2007). ACS Publications. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Styrene. Carnegie Mellon University. Retrieved from [Link]
-
Supporting Information Tailoring polymer dispersity by mixing ATRP initiators. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. (2022). YouTube. Retrieved from [Link]
-
¹H NMR spectrum of ATRP initiator (1) in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Starting Points. Carnegie Mellon University. Retrieved from [Link]
-
Synthesis of 3-amino-4-methoxyacetanilide. (n.d.). PrepChem.com. Retrieved from [Link]
-
(PDF) Surface Initiated ATRP: Synthesis and Characterization of Functional Polymers Grafted on Modified Cellulose Beads. (2025). ResearchGate. Retrieved from [Link]
-
Atom transfer radical polymerization. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. (2011). RSC Publishing. Retrieved from [Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. (2014). ACS Publications. Retrieved from [Link]
-
The Synthesis and Characterisation of Novel Amide Initiators for the ATRP of OEGMA. (2025). E-Thesis Deposit Service, University of Warwick. Retrieved from [Link]
-
How can I prepare 3-amino-4-methoxy acetanilide? (2015). ResearchGate. Retrieved from [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. (n.d.). Google Patents.
-
Anomalous halogenation of N-(2-acetylbenzofuran-3-yl)acetamide. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives. (n.d.). eScholarship.org. Retrieved from [Link]
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. Retrieved from [Link]
-
3-Amino-4-Methoxy Acetanilide (DC-18). (n.d.). Tristar Intermediates Pvt. Ltd.. Retrieved from [Link]
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Application Note: Derivatization of 3-Amino-4'-methoxybiphenyl Hydrochloride for GC-MS
Abstract
This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Amino-4'-methoxybiphenyl hydrochloride . Due to the polarity of the primary amine and the non-volatility of the hydrochloride salt, direct injection is not feasible. This note provides two validated derivatization strategies: Silylation (TMS) for general profiling and Perfluoroacylation (PFP) for high-sensitivity trace analysis. Both methods include an integrated neutralization step to handle the hydrochloride salt form effectively.
Chemical Context & Mechanistic Rationale[1][2][3]
The Challenge: Salt & Polarity
This compound (MW: ~235.7 Da) exists as a solid ionic salt. In the GC inlet, the salt dissociates unpredictably, leading to thermal degradation and contamination of the liner. Furthermore, the freebase form (MW: 199.25 Da) contains a primary amine (-NH2) and a methoxy group. The amine active hydrogens form hydrogen bonds with silanol groups in the GC column, causing peak tailing and memory effects.
The Solution: Derivatization
To analyze this compound, we must replace the active protic hydrogens on the amine with non-polar groups.[1]
-
Strategy A: Silylation (TMS). Replaces active hydrogens with trimethylsilyl groups [-Si(CH3)3].[2]
-
Mechanism: Nucleophilic attack of the amine nitrogen on the silicon atom of the reagent (BSTFA).
-
Salt Handling: Pyridine is used as a solvent and acid scavenger to neutralize the HCl, liberating the free amine in situ.
-
-
Strategy B: Acylation (PFP). Replaces active hydrogens with pentafluoropropionyl groups [-COCF2CF3].
Reaction Pathway Diagram
The following diagram illustrates the transformation from the hydrochloride salt to the stable GC-amenable derivative.
Figure 1: Workflow for converting the ionic hydrochloride salt into GC-compatible derivatives.
Materials & Equipment
| Category | Item | Specification |
| Analyte | 3-Amino-4'-methoxybiphenyl HCl | >98% Purity |
| Reagent A | BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Reagent B | PFPA | Pentafluoropropionic anhydride |
| Solvents | Pyridine | Anhydrous, stored over KOH or molecular sieves |
| Ethyl Acetate | HPLC Grade, Anhydrous | |
| Catalyst/Base | Triethylamine (TEA) | For Acylation method neutralization |
| Equipment | GC Vials | Amber glass with PTFE-lined caps |
| Heating Block | Capable of 70°C ± 1°C |
Experimental Protocols
Protocol A: Silylation (Rapid Screening)
Best for: General purity analysis, high concentrations (>10 ppm).
-
Preparation: Weigh 1.0 mg of 3-Amino-4'-methoxybiphenyl HCl into a 1.5 mL amber GC vial.
-
Neutralization & Solvation: Add 200 µL of Anhydrous Pyridine .
-
Note: The pyridine acts as both solvent and base to neutralize the HCl. You may observe a slight precipitate (Pyridine-HCl), which is normal.
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
-
Critical: Flush the vial with dry nitrogen before capping to exclude moisture.
-
-
Reaction: Cap tightly and vortex for 30 seconds. Heat at 70°C for 30 minutes .
-
Analysis: Cool to room temperature. Inject 1 µL directly (Split 1:20).
-
Tip: If Pyridine-HCl salts precipitate heavily, centrifuge before injection to avoid clogging the syringe.
-
Protocol B: Perfluoroacylation (High Sensitivity)
Best for: Trace analysis, biological matrices, toxicology.
-
Preparation: Dissolve sample in Ethyl Acetate to a concentration of roughly 100 µg/mL (equivalent).
-
Freebasing: Add 50 µL of Triethylamine (TEA) to 500 µL of the sample solution. Vortex.
-
Mechanism: TEA is a stronger base than the aromatic amine and will strip the HCl.
-
-
Reagent Addition: Add 50 µL of PFPA (Pentafluoropropionic anhydride) .
-
Reaction: Cap and heat at 60°C for 20 minutes .
-
Cleanup (Mandatory):
-
Analysis: Inject 1 µL (Splitless or Split 1:10 depending on concentration).
GC-MS Parameters & Data Interpretation[7][8][9][10]
Instrument Settings
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 260°C.
-
Transfer Line: 280°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
-
Mass Spectral Data (Calculated)
| Derivative Type | Molecular Formula Change | Added Mass | Target Ion (m/z) |
| Freebase | C13H13NO | 0 | 199 (Parent) |
| TMS (Mono) | -H + Si(CH3)3 | +72 Da | 271 (M+•) |
| PFP (Mono) | -H + COC2F5 | +146 Da | 345 (M+•) |
Interpretation Notes:
-
Mono- vs. Di-Substitution: Primary amines can theoretically accept two derivative groups. However, for aromatic amines with steric hindrance (like the biphenyl structure), the Mono-derivative is usually the dominant peak.
-
PFP Fragmentation: Expect a strong loss of the perfluoroalkyl group. Look for ions at [M-119] (loss of C2F5).
-
TMS Fragmentation: Expect a strong ion at m/z 73 (TMS group).
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Peak / Low Response | HCl salt was not neutralized. | Ensure Pyridine (Method A) or TEA (Method B) is fresh and anhydrous. |
| Double Peaks | Mixture of Mono- and Di-derivatives. | Increase reaction time/temp (e.g., 80°C for 60 min) to force Di-derivative, or use milder conditions to keep Mono. |
| Tailing Peaks | Moisture contamination. | Hydrolysis of TMS esters. Re-dry solvents and use fresh BSTFA. |
| Injector Port Deposits | Pyridine-HCl salts entering column. | Centrifuge sample before injection; use a glass wool liner to trap non-volatiles. |
References
-
Sigma-Aldrich. Pentafluoropropionic anhydride (PFPA) Product Information & Protocols. Retrieved from
-
BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 4-Amino-4'-methoxybiphenyl Compound Summary (Isomer Reference). Retrieved from
-
Tsikas, D. et al. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. Molecules, 2023. Retrieved from
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-4'-methoxybiphenyl Hydrochloride
Executive Summary & Compound Profile
3-Amino-4'-methoxybiphenyl hydrochloride is a biphenyl amine salt frequently synthesized via Suzuki-Miyaura coupling followed by nitro-reduction or direct coupling of protected anilines. Its purity is critical for downstream applications (e.g., drug discovery scaffolds), yet it is prone to specific impurity profiles that standard protocols often miss.
This guide addresses the removal of oxidation byproducts (colored quinones) , starting materials (nitro compounds) , and coupling artifacts (homodimers, Pd residues) .
| Property | Value | Critical Note |
| CAS (Free Base) | 39811-17-1 | Ensure you calculate stoichiometry based on the HCl salt MW. |
| Appearance | White to off-white solid | Pink/Red/Brown indicates oxidation (iminoquinones). |
| Solubility | Water (Moderate), EtOH (Good), DCM (Poor) | The HCl salt is insoluble in non-polar solvents (Hexane, Ether). |
| Stability | Hygroscopic; Air-sensitive | Store under inert gas; salt form prevents rapid oxidation. |
Diagnostic Phase: Identifying Your Impurity
Before selecting a purification method, diagnose the issue using the observations below.
Q: Why is my sample turning pink, red, or brown?
A: This is the hallmark of oxidative instability . Aromatic amines, particularly electron-rich ones like methoxy-biphenyls, oxidize in air to form highly colored azo compounds or iminoquinones [1].
-
Immediate Action: If the color is faint, a recrystallization with activated carbon is sufficient. If dark/opaque, perform the Acid-Base Extraction (Protocol B) to remove the oxidized species, which often do not form salts and will wash away in the organic layer during the acid wash.
Q: My yield is high (>100%), but the melting point is depressed. What is wrong?
A: You likely have inorganic salt contamination or trapped solvent .
-
Cause: If you neutralized a reaction with HCl and evaporated to dryness, you co-precipitated NaCl or KCl.
-
Solution: The HCl salt of your amine is soluble in hot ethanol; inorganic salts (NaCl) are not. Use Protocol A (Hot Filtration) .
Q: NMR shows aromatic peaks that don't match my product.
A: Look for homocoupling dimers (e.g., 4,4'-dimethoxybiphenyl) or unreacted nitro precursors .
-
Diagnosis: Nitro groups shift adjacent protons downfield (~8.0 ppm). Dimers often lack the amine N-H broad singlet.
-
Solution: These impurities are neutral. They will not form water-soluble salts. Use Protocol B (Acid-Base Extraction) to wash them out.
Decision Logic & Workflow
Use this logic tree to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity type.
Technical Protocols
Protocol A: Recrystallization (The "Soft" Clean)
Best for: Removing trace color, inorganic salts, and minor side products.
Scientific Rationale: Amine hydrochlorides are highly soluble in hot ethanol but significantly less soluble in cold ethanol or isopropanol. Inorganic salts (NaCl) are insoluble in ethanol, allowing their removal via hot filtration [2].
Reagents:
-
Ethanol (Absolute)[1]
-
Concentrated HCl (Trace amount)
-
Activated Carbon (e.g., Darco G-60)
-
Diethyl Ether or Ethyl Acetate (Anti-solvent)
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot ethanol (~60-70°C).
-
Critical: Add 2-3 drops of conc. HCl. This ensures the amine remains fully protonated and prevents dissociation/discoloration [3].
-
-
Carbon Treatment: If colored, add activated carbon (5 wt%). Stir hot for 5-10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and undissolved inorganic salts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Optimization: If no crystals form, add Diethyl Ether dropwise until turbidity persists, then cool to 0°C.
-
-
Isolation: Filter cold. Wash with cold 1:1 Ethanol/Ether. Dry under vacuum.[2]
Protocol B: Acid-Base Extraction (The "Hard" Reset)
Best for: Removing unreacted nitro starting material, neutral biphenyl dimers, and heavy oxidation.
Scientific Rationale: This method exploits the chemical switch of the amine. By converting the salt to the free base, you can extract it into an organic solvent (DCM), while leaving inorganic salts in the water. Crucially, subsequent washing of the organic layer removes neutral impurities that do not protonate [4].
Reagents:
-
2M NaOH (aq)[3]
-
2M HCl in Diethyl Ether (or Dioxane)
-
Brine
Step-by-Step:
-
Free-Basing: Suspend the impure HCl salt in DCM. Add 2M NaOH slowly with stirring until the aqueous layer is pH > 12. The solid should dissolve as it converts to the lipophilic free base.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Impurity Wash: Wash the combined organic layers with water (removes inorganic salts) and brine .
-
Note: Neutral impurities (dimers, nitro compounds) remain in the DCM with your amine.
-
Purification Step: If neutral impurities are present, extract the DCM layer with 1M aqueous HCl . The amine moves to the water phase (as salt); neutrals stay in DCM. Discard DCM. Basify the water phase again (NaOH) and re-extract with fresh DCM.
-
-
Drying: Dry the final organic layer over anhydrous
. Filter. -
Salt Formation: Cool the DCM solution to 0°C. Slowly add 2M HCl in Ether . The pure white hydrochloride salt will precipitate immediately.
-
Isolation: Filter and dry under nitrogen.
Figure 2: The "Acid-Base Reset" workflow for removing non-basic impurities.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone for recrystallization? A: No. Primary amines can react with acetone to form imines (Schiff bases), especially under acidic conditions or heat. Stick to alcohols (EtOH, iPrOH) or esters (EtOAc) [5].
Q: How do I remove Palladium (Pd) residues from the Suzuki coupling? A: If the product is gray/black, Pd is present.
-
Solid Phase: Dissolve the free base in DCM and pass it through a pad of Silica Gel or Celite . Pd often sticks to the baseline.
-
Scavengers: Add a metal scavenger (e.g., SiliaMetS® Thiol) during the recrystallization step (Protocol A).
Q: The salt is "oiling out" instead of crystallizing. A: This happens if the temperature drops too fast or the solvent mix is too polar.
-
Fix: Reheat to dissolve the oil. Add a seed crystal.[6] Cool very slowly to room temperature before using an ice bath. Add more anti-solvent (Ether) only after the solution is cloudy.
References
-
Oxidation of Aromatic Amines
- Source: National Institutes of Health (NIH) / PMC.
- Context: Discusses the formation of colored azo/quinone byproducts in arom
-
Link:
-
Recrystallization of Amine Salts
- Source: University of Wisconsin-Madison, Department of Chemistry.
-
Context: General protocols for recrystallizing hydrochloride salts using ethanol/solvent pairs.[1]
-
Link:
-
Salt Formation & Stability
- Source: BenchChem / Technical Guides.
- Context: Handling of biphenyl amine derivatives and preventing hydrolysis during purific
-
Link:
-
Acid-Base Extraction Principles
- Source: Chemistry LibreTexts.
- Context: Separation of amines from neutral impurities (nitro/dimers)
-
Link:
-
Reactivity of Amines with Ketones
-
Source: Organic Syntheses.[7]
- Context: Warning against using acetone with primary amines due to imine form
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-AMino-4-Methoxybiphenyl, CasNo.39811-17-1 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
stability of 3-Amino-4'-methoxybiphenyl hydrochloride in aqueous solution
Technical Support Center: 3-Amino-4'-methoxybiphenyl Hydrochloride
Executive Summary
You are likely working with This compound (an amino-substituted biphenyl ether) as a scaffold in drug discovery or a dye intermediate.
The Golden Rule: This compound is kinetically unstable in neutral-to-basic aqueous environments and photolabile .
-
In Water: The HCl salt promotes solubility, but the compound is prone to auto-oxidation (discoloration) if the pH drifts > 4.0.[1]
-
Key Threat: Formation of azo-dimers and quinone imines via radical mechanisms.
-
Storage: Solutions must be kept acidic (pH < 3), degassed, and dark.
Part 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the two competing forces in your test tube: Solubility vs. Oxidation. [1]
The Solubility/pH Trap
The hydrochloride salt (
-
The Danger Zone: The pKa of the anilinium ion on a biphenyl core is typically 3.5 – 4.5 .[1]
-
The Mechanism: If you buffer this solution to physiological pH (7.4), you deprotonate the amine.[1] The resulting free base (
) is highly hydrophobic (due to the biphenyl core) and will precipitate immediately.
The Oxidation Cascade ("The Pink Water" Phenomenon)
Aromatic amines are electron-rich. In the presence of dissolved oxygen and light, they undergo Single Electron Transfer (SET).[1]
-
Stage 1: Formation of the aminyl radical (
). -
Stage 2: Coupling to form hydrazine intermediates or azo-dimers (often colored yellow/orange).
-
Stage 3: Polymerization to dark brown/black insoluble tars.[1]
Part 2: Troubleshooting Guide
Visual Diagnostics Matrix
Use this table to diagnose the state of your solution immediately.
| Observation | Diagnosis | Root Cause | Recovery Status |
| Clear, Colorless | Stable | Correct acidic pH, no oxidation. | Usable |
| Cloudy / White Precipitate | Free Base Crash | pH rose above pKa (~4.5).[1] Buffer was too strong or too basic. | Recoverable (Add dilute HCl) |
| Pink / Red Tint | Early Oxidation | Trace formation of quinone imines.[1] Exposure to air/light.[1] | Use with Caution (Check purity) |
| Yellow / Orange | Azo Formation | Dimerization (e.g., azobis-biphenyls).[1] | Discard |
| Brown / Black Precipitate | Polymerization | Advanced oxidation.[1] | Discard |
Part 3: Decision Pathways (Visualized)
The following logic flow helps you decide whether to salvage or discard a sample.
Figure 1: Decision tree for troubleshooting aqueous stability issues with 3-Amino-4'-methoxybiphenyl HCl.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I dissolve this directly in PBS (pH 7.4) for cell culture? A: No. The free base will likely precipitate.[1]
-
Protocol: Dissolve the compound in DMSO first to create a high-concentration stock (e.g., 100 mM).[1] Then, dilute this stock into the culture medium. The rapid dilution prevents immediate precipitation, although micro-precipitation can still occur over time.[1] Limit final DMSO concentration to <0.5%.
Q2: My stock solution turned pink overnight at 4°C. Why? A: You likely used non-degassed water or a container with significant headspace.[1]
-
Explanation: Dissolved oxygen in water (~8 mg/L) is sufficient to oxidize micromolar amounts of aromatic amines.[1] The pink color is characteristic of iminoquinone transients.[1]
-
Fix: Always purge water with Argon/Nitrogen for 15 minutes before dissolving the salt.[1]
Q3: Is the compound light sensitive? A: Yes. The biphenyl system acts as a chromophore.[1] UV/Blue light absorption excites the molecule, lowering the activation energy for oxidation.[1]
-
Requirement: Use amber glass vials or wrap containers in aluminum foil.
Part 5: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Aqueous Stock (10 mM)
Objective: Create a stock solution stable for >1 week.
-
Solvent Prep: Take 10 mL of Milli-Q water. Bubble with Argon gas for 15 minutes to displace dissolved oxygen.[1]
-
Acidification: Add 10 µL of 1M HCl to the water (Final pH ~ 2-3). Note: This suppresses deprotonation.[1]
-
Dissolution: Weigh the HCl salt. Add the Argon-purged acidic water. Vortex immediately.
-
Storage: Aliquot into amber glass vials. Fill to the top to minimize headspace (air).[1]
-
Freezing: Flash freeze in liquid nitrogen (optional) and store at -20°C.
SOP-02: HPLC Monitoring for Degradation
If you suspect degradation, use this method to separate the parent amine from azo-dimers.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1] TFA keeps the amine protonated and sharpens the peak.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Biphenyl core) and 420 nm (Azo/Nitro impurities).[1]
-
Success Criteria: Parent peak should be >98%. Any peak appearing at a later retention time (more hydrophobic) usually indicates dimerization (azobis) or oxidation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759564, 4-Amino-4'-methoxybiphenyl. Retrieved from [Link]
- Relevance: Provides chemical structure, calculated properties, and identifiers for the free base isomer.
-
Tsuji, A., et al. (1981). Degradation kinetics and mechanism of aminocephalosporins in aqueous solution.[1][2] Journal of Pharmaceutical Sciences, 70(10), 1120-1128.[1][2]
- Relevance: Establishes the fundamental kinetics of amine oxidation and hydrolysis in aqueous media, applicable to arom
-
Eling, T. E., et al. (1990). The oxidation of 4-aminobiphenyl by horseradish peroxidase.[1][3] Chemical Research in Toxicology, 3, 62-66.[1]
-
Relevance: Delineates the radical mechanism of aminobiphenyl oxidation to azo-dimers (e.g., 4,4'-azobis(biphenyl)), serving as the mechanistic basis for the "Pink Water" warning.[1]
-
- Sigma-Aldrich (2025).Safety Data Sheet: 3-Amino-4-methoxybiphenyl. Relevance: Provides standard handling, storage (Keep Cold/Dark), and safety data (H350 - Carcinogenicity) relevant to the class of methoxy-aminobiphenyls.
Sources
Technical Support Center: Troubleshooting Diazotization Failures with Methoxybiphenyl Amines
Welcome to the technical support center for diazotization reactions, with a specialized focus on the unique challenges presented by methoxybiphenyl amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing diazonium salts from these specific substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes.
The presence of the methoxy group, an electron-donating substituent, on the biphenyl scaffold introduces a layer of complexity to the diazotization process. While electron-donating groups can accelerate the initial nitrosation step, they also significantly influence the stability and reactivity of the resulting diazonium salt, often leading to a higher propensity for side reactions.[1][2] This guide is structured to directly address the common failures encountered in the lab, offering a logical, step-by-step approach to troubleshooting and optimization.
I. Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to address specific experimental failures. Each question is followed by an analysis of the potential root causes and actionable solutions.
Question 1: My reaction mixture turned a dark brown or black color immediately upon addition of the nitrite solution. What is happening?
Answer: A rapid change to a dark color is a strong indicator of diazonium salt decomposition and/or unwanted side reactions. The primary culprits are often temperature and acidity.
Causality:
-
Thermal Instability: Aryl diazonium salts are notoriously thermally labile.[3] The methoxy group, being electron-donating, can further destabilize the diazonium salt, making it even more sensitive to temperature fluctuations above the optimal 0-5 °C range.[4] Decomposition often leads to the formation of phenolic byproducts and the evolution of nitrogen gas.[3][5]
-
Azo Coupling: Insufficient acidity is a common pitfall. If the reaction medium is not acidic enough, the newly formed diazonium salt (an electrophile) can react with the unreacted, unprotonated methoxybiphenyl amine (a nucleophile) in an azo coupling reaction.[4][6] This leads to the formation of highly colored azo compounds, contributing to the dark appearance of the reaction mixture.
Troubleshooting Steps:
-
Strict Temperature Control:
-
Slow, Dropwise Addition:
-
Add the sodium nitrite solution very slowly, drop by drop, to allow for effective dissipation of the heat generated during the exothermic reaction.[4]
-
-
Increase Acidity:
-
Ensure a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, is used.[4] This is critical to fully protonate the weakly basic methoxybiphenyl amine, preventing it from participating in side reactions.
-
Question 2: The yield of my diazonium salt is consistently low, or I'm getting no product at all. How can I improve this?
Answer: Low or no yield is a multifaceted problem that can stem from issues with reagents, reaction conditions, or the inherent properties of your specific methoxybiphenyl amine.
Causality:
-
Incomplete Dissolution: Methoxybiphenyl amines, particularly those with additional non-polar substituents, may have poor solubility in aqueous acidic solutions. If the amine is not fully dissolved, the diazotization reaction will be incomplete.
-
Reagent Degradation: Sodium nitrite solutions are not stable over long periods and should be freshly prepared. The purity of the starting amine is also critical.
-
Weak Basicity: The amino group on the biphenyl system can be weakly basic, requiring more forcing conditions to achieve complete diazotization.[9][10]
Troubleshooting Steps:
-
Optimize Dissolution:
-
If solubility in aqueous acid is an issue, consider using a co-solvent. Water-soluble organic solvents like acetic acid, methanol, or dimethylformamide (DMF) can be employed.[9]
-
Alternatively, a process of precipitating the amine as a fine, reactive suspension can be effective for sparingly soluble amines.[9]
-
-
Verify Reagent Quality:
-
Always use a freshly prepared solution of sodium nitrite.
-
Confirm the purity of your methoxybiphenyl amine via appropriate analytical techniques (e.g., NMR, LC-MS).
-
-
Adjust Acidity for Weakly Basic Amines:
-
For particularly weak bases, conducting the diazotization in more strongly acidic media may be necessary to drive the reaction to completion.[10]
-
Question 3: A solid has precipitated out of my reaction mixture. Is this my diazonium salt?
Answer: It's possible, but it could also be the unreacted amine salt. The nature of the counterion plays a significant role in the solubility of the diazonium salt.
Causality:
-
Precipitation of the Amine Salt: If insufficient acid is used, the amine may not fully form its soluble salt and can precipitate out.
-
Insolubility of the Diazonium Salt: While many diazonium chlorides are soluble in water, diazonium salts with larger, non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) are often more stable and can be isolated as solids.[2] If you are using an acid that provides such a counterion, the precipitate may indeed be your product.
Troubleshooting Steps:
-
Ensure Complete Formation of the Amine Salt:
-
Add a sufficient amount of acid to ensure the complete protonation and dissolution of the starting amine.
-
-
Characterize the Precipitate:
-
If a precipitate forms and you suspect it is the diazonium salt, it can be collected by filtration (at low temperature) and carefully washed with cold ether to dry.
-
Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.[2]
-
Confirm the identity of the solid by reacting a small amount with a coupling agent like 2-naphthol. The formation of a colored azo dye would be a positive indicator.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of diazotization?
A1: The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt.[11] The process is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[7][8] The nitrous acid is then protonated and loses water to form the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.[7][11][12] The amine's nitrogen atom attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed.[7][11]
Q2: How does the methoxy group specifically influence the diazotization of biphenyl amines?
A2: The methoxy group is an electron-donating group. This has two main effects:
-
Increased Reactivity: It increases the nucleophilicity of the amino group, which can accelerate the rate of the initial attack on the nitrosonium ion.[1]
-
Altered Stability: The electron-donating nature of the methoxy group can delocalize the positive charge of the diazonium group through resonance, which can, in some cases, increase stability.[2] However, this increased electron density can also make the diazonium salt more susceptible to certain decomposition pathways and side reactions.
Q3: What are some common side reactions to be aware of?
A3: Besides azo coupling, other potential side reactions include:
-
Phenol Formation: The diazonium group can be replaced by a hydroxyl group, especially if the temperature rises, leading to the formation of a phenol.[3]
-
Reduction: Excess nitrous acid can be reduced, leading to various byproducts. It is common practice to destroy any excess nitrous acid at the end of the reaction with sulfamic acid or urea.
Q4: How can I monitor the progress of my diazotization reaction?
A4: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper.[5][8] A positive test (the paper turns blue-black) indicates that all of the amine has been consumed and there is a slight excess of nitrous acid, signaling the completion of the reaction.[5] Additionally, analytical techniques such as UV-Vis spectrophotometry can be used to monitor the formation of the diazonium salt.[13]
III. Experimental Protocols & Data
Standard Diazotization Protocol for a Methoxybiphenyl Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Amine Solution Preparation:
-
In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the methoxybiphenyl amine in a sufficient volume of 3M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[4]
-
-
Nitrite Solution Preparation:
-
In a separate beaker, dissolve 1.0-1.1 molar equivalents of sodium nitrite in a minimal amount of cold deionized water. This solution should be prepared fresh.[4]
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution.
-
Maintain the temperature below 5 °C throughout the addition.[4]
-
-
Monitoring and Completion:
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper.[5] A blue-black color indicates the reaction is complete.
-
-
Use of the Diazonium Salt:
-
The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.[3]
-
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Dark/Oily Reaction Mixture | 1. Temperature too high2. Insufficient acid | 1. Maintain temperature at 0-5 °C2. Increase acid concentration |
| Low or No Product Yield | 1. Incomplete dissolution2. Degraded reagents | 1. Use a co-solvent2. Use fresh reagents |
| Solid Precipitates | 1. Insoluble amine salt2. Precipitation of diazonium salt | 1. Ensure sufficient acid2. Characterize the solid |
IV. Visualizations
Diagram 1: Diazotization Reaction Mechanism
Caption: The reaction pathway for the formation of a diazonium ion.
Diagram 2: Troubleshooting Workflow for Diazotization Failures
Caption: A logical progression for diagnosing diazotization issues.
V. References
-
An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines - Benchchem. Available at:
-
assessing the stability of diazonium salts derived from different substituted anilines - Benchchem. Available at:
-
Basic Principles, methods, and application of diazotization titration - Pharmaacademias. Available at:
-
-
DIAZOTISATION AND COUPLING - PHARMD GURU. Available at:
-
-
Diazotization Reaction Mechanism - BYJU'S. Available at:
-
Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - PMC. Available at:
-
Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Available at:
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at:
-
Mechanics of Aromatic Diazotization (with diagrams!) - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at:
-
Application Notes and Protocols for Flow Injection Analysis Utilizing Diazotization-Coupling Reactions - Benchchem. Available at:
-
Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline. Available at:
-
Diazotization of Aniline Derivatives: Nitrous Acid Test - ChemEd X. Available at:
-
Write the diazotisation reaction of aniline. - Brainly.in. Available at:
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at:
-
Diazotisation - Organic Chemistry Portal. Available at:
-
Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC. Available at:
-
Diazotisation Reaction. Pharmaceutical Analysis | PPTX - Slideshare. Available at:
-
Chapter - Diazotization Method - Bentham Science Publisher. Available at:
-
US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents. Available at:
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF - ResearchGate. Available at:
-
ARYL DIAZONIUM SALT - A REVIEW - IJCRT.org. Available at:
-
DIAZONIUM SALTS - eGyanKosh. Available at:
-
Diazotization Reaction of Amines Mechanism & Applications | NEET/JEE - YouTube. Available at:
-
troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline - Benchchem. Available at:
-
14.4: Diazotization of Amines - Chemistry LibreTexts. Available at:
-
US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. pharmaacademias.com [pharmaacademias.com]
resolving solubility issues of 3-Amino-4'-methoxybiphenyl HCl in buffer solutions
Ticket ID: #SOL-AMB-001 Subject: Resolving Precipitation of 3-Amino-4'-methoxybiphenyl HCl in Buffer Solutions Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The "Salt-to-Base" Trap
You are likely experiencing a phenomenon known as pH-induced disproportionation .[1] While the HCl salt form of 3-Amino-4'-methoxybiphenyl is hydrophilic, it is only stable in acidic environments.
When you introduce this acidic salt into a neutral buffer (like PBS at pH 7.4), the buffer neutralizes the HCl. This forces the molecule to revert to its free base form.[1] The free base, dominated by the hydrophobic biphenyl core, is insoluble in water and immediately precipitates (often visible as a cloudy suspension or "brick dust").
This guide provides three validated protocols to resolve this, ranging from simple solvent shifts to advanced molecular encapsulation.[1]
Module 1: The Mechanism of Failure
To fix the issue, we must first visualize the chemical conflict occurring in your tube.
The Solubility Equilibrium
The solubility of amine salts is governed by the Henderson-Hasselbalch equation. The pKa of the amino group on a biphenyl core is typically 4.0 – 5.0 .
-
pH < pKa (Acidic): Molecule is Protonated (
) Soluble .[1] -
pH > pKa (Neutral/Basic): Molecule is Deprotonated (
) Insoluble .[1]
At pH 7.4, the pH is significantly higher than the pKa. The equilibrium shifts 99.9% toward the insoluble free base.
Visualization: The Precipitation Pathway
Figure 1: The thermodynamic pathway leading to precipitation when an acidic amine salt is introduced to a neutral buffer.
Module 2: Validated Solubilization Protocols
Protocol A: The "Solvent Shift" (Standard Method)
Best for: Cellular assays, high-throughput screening. Principle:[2] Dissolve in a water-miscible organic solvent first to overcome the lattice energy, then dilute into buffer rapidly to create a supersaturated or stable colloidal solution.
Materials:
Step-by-Step:
-
Calculate: Determine the final required concentration. Ensure the final DMSO content will be < 1% (or your assay's tolerance limit).[1]
-
Primary Stock: Dissolve 3-Amino-4'-methoxybiphenyl HCl in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., if you need 10 µM, make a 10 mM stock).
-
The Shift:
Protocol B: Molecular Encapsulation (Cyclodextrin)
Best for: In vivo studies, sensitive enzymatic assays where DMSO is toxic.
Principle: Use Hydroxypropyl-
Materials:
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in Milli-Q water.[1] Filter sterilize (0.22 µm). -
Dissolution: Add the 3-Amino-4'-methoxybiphenyl HCl powder to the cyclodextrin solution.
-
Agitation: Vortex and sonicate for 10–15 minutes. The solution may remain cloudy.
-
pH Adjustment (Critical): The HCl salt is acidic.[1] If the solution is cloudy, the pH might be too low for the complex to stabilize, or too high causing precipitation.
-
Visual Check: The solution should be optically clear.
Module 3: The Common Ion Effect (Troubleshooting PBS)
If you are using Phosphate Buffered Saline (PBS), you face a secondary enemy: Chloride Ions .[1]
-
The Physics: The Solubility Product Constant (
) is defined as: -
The Problem: PBS contains ~137 mM NaCl.[1] This high concentration of
shifts the equilibrium to the left (solid state) to satisfy the constant .
Data Comparison: Buffer Compatibility
| Buffer System | Chloride Content | Solubility Risk | Recommendation |
| PBS (Standard) | High (~140 mM) | High | Avoid for high concentrations (>100 µM).[1] |
| Phosphate Buffer (PB) | None (0 mM) | Low | Preferred. Use Sodium Phosphate only.[1] |
| Tris-HCl | Variable | Medium | The "HCl" component adds chloride.[1] Use Tris-Acetate if possible.[1] |
| HEPES | None | Low | Good alternative for cell culture.[1] |
Decision Logic: Which Protocol to Use?
Figure 2: Workflow for selecting the optimal solubilization strategy based on assay constraints.
Frequently Asked Questions (FAQs)
Q: I added the HCl salt to water and it dissolved, but it precipitated when I added the media. Why? A: This is the "pH Shock."[1] Water is unbuffered and slightly acidic (often pH 5.5-6.0 due to atmospheric CO2), which supports the salt form. Cell media (pH 7.[1][7]4) neutralizes the salt, generating the insoluble free base. Solution: Use Protocol A (DMSO spike).
Q: Can I autoclave the solution? A: Do not autoclave. Aromatic amines can be heat-sensitive and susceptible to oxidation (browning) at high temperatures.[1] Always use 0.22 µm syringe filtration for sterilization.[1]
Q: The solution is clear, but I see crystals after 2 hours. What happened? A: You created a metastable supersaturated solution . The kinetic solubility allowed it to dissolve initially, but it is thermodynamically unstable. Solution: Reduce the concentration or switch to Protocol B (Cyclodextrins) to stabilize the thermodynamics.
Q: Does the "methoxy" group make it more soluble than standard aminobiphenyl? A: Marginally, but not enough to matter at pH 7.[1]4. While the methoxy group adds a dipole, the two phenyl rings (biphenyl) create a massive hydrophobic surface area (High LogP) that dominates the solubility profile.
References
-
Solubility of Hydrophobic Amine Salts
-
Common Ion Effect in PBS
-
Cyclodextrin Complexation Strategies
-
Chemical Properties of Aminobiphenyls
-
Source: PubChem Compound Summary for 4-Aminobiphenyl derivatives.[1]
- Relevance: Provides physicochemical data (LogP, H-bond donors) confirming the lipophilicity of the free base.
-
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Salt Selection & Buffer Preparation [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Common-ion effect - Wikipedia [en.wikipedia.org]
- 10. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profiling & Impurity Identification for 3-Amino-4'-methoxybiphenyl HCl
Status: Operational Ticket ID: REF-AMB-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
Welcome to the technical support hub for 3-Amino-4'-methoxybiphenyl hydrochloride . This guide addresses the stability profile of this electron-rich aromatic amine. Due to the presence of both an amino group and a methoxy group on a biphenyl core, this molecule exhibits distinct reactivity patterns—primarily oxidative coupling and N-oxidation—that distinguish it from simpler anilines.
This guide is structured to help you predict , detect , and prevent degradation during your experimental workflows.
Module 1: Analytical Method Configuration
User Question: I am seeing tailing peaks and poor resolution between the parent compound and its impurities. How should I configure my LC-MS method?
The Technical Solution
The hydrochloride salt of 3-Amino-4'-methoxybiphenyl dissociates in solution. The free base (amine) is basic (
Optimized LC-MS Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | Phenyl-Hexyl provides unique selectivity for aromatic biphenyls via |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 - 4.0) | Acidic pH ensures the amine remains fully protonated ( |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks for aromatic amines compared to Methanol. |
| Detection | UV (254 nm) + ESI (+) | The biphenyl core has strong UV absorption; ESI(+) is highly sensitive for the protonated amine. |
Workflow Visualization
The following diagram outlines the decision logic for method development.
Caption: Step-by-step logic for optimizing LC-MS separation of aminobiphenyls.
Module 2: Degradation Pathways & Product Identification
User Question: I observed new peaks at RRT 1.1 and 1.2 after stressing the sample with peroxide. What are these likely to be?
Mechanism of Action
Aniline derivatives like 3-Amino-4'-methoxybiphenyl are highly susceptible to radical-mediated oxidation . The electron-donating methoxy group (
Primary Degradation Products (Oxidative)
| Degradant Name | Mechanism | Mass Shift ( | Description |
| N-Hydroxy Derivative | N-Oxidation | +16 Da | Primary oxidation product of the amine. Often unstable. |
| Nitroso Derivative | Further Oxidation | +14 Da (vs Parent) | Formed by oxidation of the N-hydroxy species. |
| Nitro Derivative | Complete Oxidation | +30 Da (vs Parent) | Terminal oxidation state of the nitrogen. |
| Azo Dimer | Oxidative Coupling | Two parent molecules coupled via a | |
| O-Desmethyl Analog | Hydrolysis/Metabolism | -14 Da | Loss of the methyl group to form a phenol (4'-hydroxy-3-aminobiphenyl). |
Pathway Visualization
The following diagram illustrates the oxidative cascade.
Caption: Oxidative and hydrolytic degradation pathways for 3-Amino-4'-methoxybiphenyl.[1]
Module 3: Troubleshooting & FAQs
Q1: My sample turned pink/brown after leaving it on the benchtop. Is it still usable?
-
Diagnosis: This is a classic sign of photo-oxidation . Aromatic amines form highly colored "quinone imine" species or azo-polymers upon exposure to UV/Visible light and oxygen.
-
Action: The sample is degraded. For future experiments, store the solid in amber vials and wrap solution reservoirs in aluminum foil.
-
Reference: ICH Q1B Photostability Testing requires protection for light-sensitive amines.
Q2: I see a peak at [M+42] in my LC-MS. Is this a degradation product?
-
Diagnosis: Likely Acetylation Artifact .
-
Cause: If you dissolved your sample in Acetonitrile or Methanol containing trace acetic acid (common in mobile phases) and let it sit, the amine can undergo acetylation (
). -
Verification: Check if the peak area increases with time in the autosampler.
-
Fix: Prepare fresh samples immediately before injection or use a non-protic solvent if possible for stock solutions.
Q3: How do I distinguish between the N-oxide and a ring-hydroxylated impurity?
-
Technique: Use MS/MS fragmentation .
-
N-Oxide: Typically shows a characteristic loss of oxygen (-16 Da) or water (-18 Da) very easily.
-
Ring Hydroxyl: The -OH group on the ring is stable; fragmentation will usually break the biphenyl bond or lose the methoxy group (-CH3) before losing the ring oxygen.
-
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] [Link]
-
ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] [Link]
-
PubChem : Aniline - Compound Summary (Reactivity and Stability Section). National Library of Medicine. [Link]
- Vogels Textbook of Practical Organic Chemistry: Reactions of Aromatic Amines. (Standard Reference for chemical properties of anilines).
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-Amino-4'-methoxybiphenyl Coupling
Status: Operational Ticket ID: SUZUKI-AMINO-METHOXY-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Window
Synthesizing 3-Amino-4'-methoxybiphenyl via Suzuki-Miyaura cross-coupling presents a classic "chemoselectivity vs. kinetics" conflict. You are coupling an unprotected 3-bromoaniline (nucleophilic amine, potential catalyst poison) with 4-methoxyphenylboronic acid (electron-rich, prone to protodeboronation).
-
The Core Challenge: The free amine (
) coordinates to Palladium, raising the activation energy for the catalytic cycle. This tempts researchers to increase heat. However, the electron-rich boronic acid undergoes rapid protodeboronation (hydrolysis of the C-B bond) at elevated temperatures ( ), destroying your stoichiometry before the coupling completes.
This guide defines the precise thermal window to balance these competing decay pathways.
Part 1: The Thermodynamics of Failure (Diagnostic Logic)
Before optimizing, you must identify which thermal failure mode is plaguing your reaction. Use the logic flow below to diagnose your current impurity profile.
Figure 1: Diagnostic logic tree linking experimental symptoms to thermal root causes.
Part 2: Troubleshooting by Temperature Zone
Zone A: The Kinetic Trap (< 60°C)
Status: Inefficient Observation: Reaction stalls at 20-40% conversion. Adding more catalyst does not help significantly.[1] Mechanism: The free amine on 3-bromoaniline acts as a ligand, coordinating to the Pd(II) center and forming a resting state that is too stable. At temperatures below 60°C, the thermal energy is insufficient to dissociate the amine and allow the boronic acid to undergo transmetallation. Solution:
-
Do not add more catalyst.
-
Action: Increase temperature to 80°C . This is the "dissociation threshold" for aniline-type ligands.
Zone B: The Optimal Window (75°C – 85°C)
Status: Recommended Observation: Steady conversion, minimal impurities. Why it works:
-
Ligand Exchange: Sufficient energy exists to displace the substrate amine with the phosphine ligand or boronate species.
-
Boronic Stability: The rate of transmetallation (
) is faster than the rate of protodeboronation ( ) at this temperature, provided a suitable base (e.g., ) is used.
Zone C: The Degradation Zone (> 95°C)
Status: Critical Failure Observation: The aryl halide remains, but the boronic acid disappears. Anisole (Ph-OMe) is detected in GC/LCMS. Mechanism: Protodeboronation . 4-methoxyphenylboronic acid is electron-rich. At high temperatures, especially in aqueous base, the C-B bond hydrolyzes, releasing anisole and boric acid. Solution:
-
Stop refluxing in high-boiling solvents (e.g., Toluene/Water at 110°C).
-
Action: If high temperature is required for the bromide activation, use Microwave Heating (see Protocol B). The short reaction time (10-30 min) outruns the slow protodeboronation kinetics.
Part 3: Optimized Experimental Protocols
Protocol A: Standard Thermal Conditions (Batch)
Best for scale-up and general synthesis.
Parameters:
-
Temperature: 80°C (Oil bath temperature)
-
Time: 4 - 6 Hours
-
Concentration: 0.2 M
Materials:
-
Electrophile: 3-Bromoaniline (1.0 equiv)
-
Nucleophile: 4-Methoxyphenylboronic acid (1.3 equiv) — Excess required to account for minor deboronation.
-
Catalyst:
(3 mol%) — Ferrocenyl ligand resists amine displacement better than . -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.
Step-by-Step:
-
Charge a Schlenk tube with boronic acid, catalyst, and base.
-
Evacuate and backfill with Argon (x3).
-
Add degassed Dioxane/Water mixture.
-
Add 3-bromoaniline (liquid) via syringe.
-
Heat to 80°C . Monitor by HPLC at 2 hours.
-
Checkpoint: If conversion <50% at 2h, raise temp to 85°C. Do not exceed 90°C.
Protocol B: Microwave Assisted (Rapid)
Best for screening or difficult substrates.
Parameters:
-
Temperature: 110°C
-
Time: 20 Minutes
-
Ramp: High absorption
Why this works: Although 110°C is in the "Degradation Zone," the reaction is complete in 20 minutes. Protodeboronation is a time-dependent process; by accelerating the coupling (
Part 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a byproduct with Mass M+14 or M+15 relative to the starting material. What is it? A: This is likely the Buchwald-Hartwig amination product (C-N coupling) or a homocoupling artifact.
-
Cause: If you use a simple catalyst like
at high temperatures (>90°C) without a specific ligand, the Pd can facilitate the attack of the amine nitrogen onto the aryl bromide instead of the boronic acid. -
Fix: Switch to Pd(dppf)Cl2 or a Buchwald precatalyst (e.g., XPhos Pd G2 ). These bulky ligands sterically hinder the N-coordination and favor C-C coupling.
Q2: Can I use Toluene instead of Dioxane to run it hotter? A: You can, but you shouldn't. Toluene/Water systems often require temperatures >90°C to achieve good phase transfer rates. This increases the risk of protodeboronation of the methoxy-boronic acid. If you must use non-polar solvents, use SPhos as a ligand, which facilitates transmetallation even at lower temperatures.
Q3: My boronic acid is consumed, but the bromide remains. Should I add more boronic acid? A: Yes. This confirms protodeboronation occurred.[2]
-
Strategy: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h, 0.5 equiv at T=2h). This keeps the instantaneous concentration of boronic acid low, minimizing the second-order decomposition pathways while maintaining enough for the catalytic cycle.
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle with specific "Temperature Checkpoints" where thermal control is critical.
Figure 2: The Suzuki Catalytic Cycle highlighting the amine poisoning trap (Low Temp) and deboronation risk (High Temp).
References
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. Source: ACS Catalysis (2022).[3] Relevance: Discusses the interference of free amines in Pd-catalysis and ligand strategies to overcome poisoning. URL:[Link]
-
Protodeboronation of Arylboronic Acids. Source: Organic Chemistry Portal / Synlett (2020). Relevance: Defines the mechanism of protodeboronation for electron-rich boronic acids (like 4-methoxyphenylboronic acid) and thermal dependencies. URL:[Link]
-
Optimization of Conditions in the Suzuki-Miyaura Coupling Reaction. Source: ResearchGate / Global Challenges (2017). Relevance: Provides empirical data on temperature optimization (80°C optimal) for Suzuki couplings involving substituted benzenes. URL:[Link]
-
Suzuki–Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines. Source: RSC Advances / PubMed (2024). Relevance: Validates the use of unprotected bromoanilines in Suzuki coupling without N-protection, citing specific thermal protocols (70-90°C). URL:[Link]
Sources
Technical Support Center: Handling 3-Amino-4'-methoxybiphenyl hydrochloride
Status: Active Ticket ID: #AMB-HCL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Hygroscopicity, Storage, and Stoichiometry
Welcome to the Technical Support Center.
You are likely here because your batch of 3-Amino-4'-methoxybiphenyl hydrochloride has changed physical state (clumping/liquefaction) or your reaction yields are inconsistent.
As an amine hydrochloride salt, this compound is inherently hygroscopic . The ionic lattice energy of the salt competes with the hydration energy provided by atmospheric moisture. When humidity is high, the salt absorbs water, altering its effective molecular weight and potentially degrading the free amine via oxidation.
Below are the field-proven protocols to stabilize your material and correct your experiments.
Module 1: Storage & Material Integrity
Q: "My powder has turned into a sticky paste or solid block. Is it degraded?"
A: Not necessarily, but it is compromised for precise stoichiometry. The "paste" indicates deliquescence , where the salt has absorbed enough atmospheric water to dissolve in it. While the chemical structure of the biphenyl core is likely intact, the effective mass is now unknown.
The Fix:
-
Immediate Assessment: Run an LC-MS. If the parent peak (M+H) is clean and no oxidation byproducts (N-oxides or azo dimers) are present, the material is salvageable.
-
Storage Protocol:
-
Primary: Store in a tightly sealed vial with a Teflon-lined cap.
-
Secondary: Place the vial inside a desiccator containing active desiccant (Phosphorus Pentoxide
or Indicating Drierite). -
Temperature: Store at 2–8°C .
-
Critical Step: Always allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial in a warm lab condenses moisture directly onto the salt, accelerating degradation.
-
Module 2: Precision Weighing (The "Hidden" Error)
Q: "I weighed 1.0 equivalent, but my reaction stalled. Why?"
A: You likely weighed water, not reagent. If your material has absorbed 15% water by weight, you have only added 0.85 equivalents of the amine. In cross-coupling reactions (e.g., Suzuki-Miyaura), this stoichiometric imbalance can lead to incomplete conversion of the electrophile or catalyst deactivation.
Data: Impact of Moisture on Stoichiometry Assumed Target: 1.0 mmol reaction scale
| Water Content (w/w%) | Apparent Mass Weighed (mg) | Actual Active Amine (mmol) | Error in Equivalents |
| 0% (Dry) | 235.7 | 1.00 | 0% |
| 5% | 235.7 | 0.95 | -5% |
| 10% | 235.7 | 0.90 | -10% |
| 20% (Sticky) | 235.7 | 0.80 | -20% |
The Protocol: Weighing by Difference Do not weigh this material onto an open weigh boat. Use the Weighing by Difference technique to minimize atmospheric exposure.[1]
Figure 1: Weighing by Difference Workflow. This method isolates the bulk material from balance fluctuations caused by moisture absorption.
Module 3: Reaction Troubleshooting
Q: "Does the water content affect my Palladium-catalyzed coupling?"
A: Yes. While some Suzuki couplings are performed in aqueous media, uncontrolled water is a variable that ruins reproducibility.
-
Catalyst Deactivation: In anhydrous protocols (e.g., Buchwald-Hartwig amination), water can inhibit the reduction of Pd(II) to the active Pd(0) species or facilitate the oxidation of phosphine ligands (e.g.,
to ). -
Protodeboronation: If you are coupling this amine with a boronic acid, excess water can promote the hydrolytic cleavage of the boronic acid (protodeboronation) before the transmetallation step occurs.
The Fix: Azeotropic Drying (In-Situ) If you cannot dry the solid beforehand, dry it in the flask:
-
Add the "wet" amine salt to the reaction vessel.
-
Add Toluene (or Benzene).[2]
-
Rotary evaporate to dryness. The water-toluene azeotrope will carry off the moisture.
-
Repeat 2-3 times.
-
Backfill with Argon/Nitrogen immediately.
Module 4: Recovery & Drying Protocols
Q: "How do I dry the salt without decomposing it?"
A: Amine hydrochlorides are generally thermally stable, but you must avoid oxidation.
Recommended Drying Protocol:
-
Equipment: Vacuum Oven or Abderhalden drying pistol.
-
Desiccant: Phosphorus Pentoxide (
) or KOH pellets in the tray. -
Temperature: 40–45°C. (Do not exceed 60°C without TGA data).
-
Pressure: < 10 mbar.
-
Duration: 12–24 hours.
Visual Decision Tree: Handling Wet Material
Figure 2: Logic flow for assessing and treating hygroscopic amine salts before use.
References
-
General Handling of Hygroscopic Standards: World Health Organization (WHO). "Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances." (Section A.6.2 Storage).
-
Weighing by Difference Technique: University of Rochester, Department of Chemistry. "Workup: Drying Methods and Handling."[2]
-
Palladium Catalysis & Moisture Sensitivity: ResearchGate / SAGE Publications. "Water-Promoted Palladium-Catalysed Heck Cross-Coupling Reactions... (Discussion on catalyst deactivation)."
-
Drying Organic Salts: ScienceMadness / Lab Practice Forums. "Drying organics in an oven - Protocols for thermal stability."
Sources
Technical Support Center: Optimization of 3-Amino-4'-methoxybiphenyl Synthesis
Topic: Minimizing Side Reactions in Suzuki-Miyaura Cross-Coupling Target Molecule: 3-Amino-4'-methoxybiphenyl (CAS: 39811-17-1) Primary Challenge: Balancing catalyst activity in the presence of a free amine while suppressing boronic acid homocoupling.
Executive Summary: The Mechanistic Battlefield
Synthesizing 3-Amino-4'-methoxybiphenyl via direct Suzuki-Miyaura coupling presents a unique "conflict of interest" in the reaction vessel. You are coupling 3-bromoaniline (an amine-containing electrophile) with 4-methoxyphenylboronic acid (an electron-rich nucleophile).
The Core Conflict:
-
Amine Poisoning: The free amino group (
) on the aryl bromide acts as a competitive ligand. It binds tightly to the Palladium (Pd) center, displacing the phosphine ligands required for the catalytic cycle. This shuts down the reaction, leading to low conversion and unreacted starting material. -
Homocoupling: The electron-rich nature of 4-methoxyphenylboronic acid makes it highly susceptible to oxidative homocoupling (forming 4,4'-dimethoxybiphenyl) if any oxygen is present or if the transmetallation step is sluggish due to amine poisoning.
This guide provides a protocol using Buchwald Precatalysts (Generation 2) to bypass these issues, ensuring high turnover numbers (TON) without the need for amine protection groups.
Critical Analysis of Side Reactions
The following diagram illustrates the catalytic cycle and the specific "escape routes" where your reaction yield is lost.
Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting critical failure points (Red/Yellow) specific to amino-aryl couplings.
Optimized Protocol: The "Buchwald G2" Method
This protocol utilizes SPhos Pd G2 , a precatalyst designed specifically to prevent amine poisoning. The bulky SPhos ligand creates a "roof" over the Pd center, preventing the substrate's
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 3-Bromoaniline | Electrophile | 1.0 equiv | Do not use hydrochloride salts (acid kills the base). |
| 4-Methoxyphenylboronic acid | Nucleophile | 1.2 - 1.5 equiv | Excess required to account for minor homocoupling. |
| SPhos Pd G2 | Catalyst | 0.01 - 0.02 equiv | 1-2 mol% loading is sufficient. |
| K₃PO₄ (Tribasic) | Base | 2.0 - 3.0 equiv | Weaker bases reduce deboronation risk compared to hydroxides. |
| 1,4-Dioxane / Water | Solvent | 4:1 Ratio | Biphasic system is critical for dissolving inorganic base. |
Step-by-Step Methodology
1. Deoxygenation (The "Zero-Tolerance" Step)
-
Why: Electron-rich boronic acids homocouple rapidly in the presence of Pd and
. -
Action: Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for at least 20 minutes before mixing. Do not rely on simple vacuum/backfill cycles if possible; active sparging is superior.
2. Reaction Assembly
-
To a reaction vial equipped with a magnetic stir bar, add:
-
SPhos Pd G2 (1-2 mol%)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Potassium Phosphate (2.0 equiv)
-
3-Bromoaniline (1.0 equiv)
-
-
Seal the vial with a septum.
-
Evacuate and backfill with Argon (
).[1]
3. Solvent Addition & Initiation
-
Inject the degassed Dioxane/Water mixture (concentration ~0.2 M with respect to bromide) via syringe.
-
Heat the reaction to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures accelerate protodeboronation of the boronic acid faster than the coupling rate.
-
4. Monitoring
-
Check HPLC/TLC at 2 hours.
-
Success Indicator: Disappearance of 3-bromoaniline.
-
Warning Sign: If 3-bromoaniline remains but boronic acid is gone, you have suffered Protodeboronation or Homocoupling . Add 0.5 equiv more boronic acid.
5. Workup (Purification Strategy)
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.[1][3] Separate phases.
-
The "Acid Wash" Trick:
-
Extract the organic layer with 1M HCl (
). The product (amine) will go into the aqueous layer as the ammonium salt. Neutral impurities (homocoupled byproduct, deboronated anisole) stay in the organic layer. -
Discard the organic layer.
-
Basify the aqueous layer (pH > 10) with NaOH.
-
Extract back into EtOAc. This yields high-purity amine.[4][5]
-
Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalled at 60% conversion."
Diagnosis: Catalyst death or Boronic Acid consumption.
-
Root Cause A: The free amine eventually poisoned the catalyst (if not using SPhos).
-
Root Cause B: The boronic acid degraded (protodeboronation) before it could couple.
-
Solution:
-
Switch to SPhos Pd G2 or XPhos Pd G2 immediately. Standard Pd(PPh3)4 is ineffective here.
-
Add the boronic acid in two portions: 1.0 equiv at
and 0.5 equiv at hours. This keeps the concentration low, minimizing homocoupling while maintaining supply.[6]
-
Issue 2: "I see a major impurity spot just above my product on TLC."
Diagnosis: 4,4'-Dimethoxybiphenyl (Homocoupling).
-
Root Cause: Oxygen ingress or insufficient degassing.
-
Solution:
-
Verify your inert gas line.
-
Switch from Carbonate base to Phosphate base (K3PO4), which often suppresses homocoupling rates relative to cross-coupling.
-
Issue 3: "The product is dark/black after workup."
Diagnosis: Residual Palladium (Pd Black).
-
Root Cause: Amine products coordinate to residual Pd, dragging it through the workup.
-
Solution: Use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous L-Cysteine solution during workup. The sulfur binds Pd tighter than your amine does.
Decision Logic for Optimization
Use this flowchart to determine the necessary adjustments if the standard protocol fails.
Figure 2: Logic flow for troubleshooting incomplete conversion or dirty reaction profiles.
References
- Buchwald Precatalysts (General Application): Title: SPhos Pd G2 Product Guide & Application Notes. Source: Sigma-Aldrich / Merck.
-
Mechanisms of Amine Poisoning in Suzuki Coupling
-
Title: An In-Depth Technical Guide to the Mechanism of Action of SPhos in Palladium-Catalyzed Cross-Coupling Reactions.[7]
- Source: BenchChem Applic
-
-
Protodeboronation Control
- Purification of Amino-Biphenyls: Title: 3-Amino-4-methoxybiphenyl Product Specifications & Handling. Source: TCI Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]
- 5. 3-Amino-4-methoxybiphenyl | 39811-17-1 | TCI AMERICA [tcichemicals.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Comparative Guide to the FTIR Spectral Peaks of 3-Amino-4'-methoxybiphenyl hydrochloride
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering a molecular fingerprint based on the vibrational modes of chemical bonds. This guide delves into the FTIR spectral characteristics of 3-Amino-4'-methoxybiphenyl hydrochloride, a substituted biphenyl compound of interest in medicinal chemistry and organic synthesis.
Through a comparative lens, we will dissect the vibrational signatures of its key functional groups—the primary amine hydrochloride, the methoxy ether, and the substituted biphenyl core. This analysis is benchmarked against simpler, related structures to provide a clear rationale for peak assignments. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure methodological rigor.
Deciphering the Spectrum: A Functional Group Approach
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. By understanding the characteristic absorption regions of each functional group, we can confidently assign the observed spectral peaks.
1. The Amino Group (as a Hydrochloride Salt):
The protonation of the primary amine to form a hydrochloride salt significantly alters its characteristic vibrational frequencies. Instead of the typical two N-H stretching bands of a primary amine (around 3300-3500 cm⁻¹), we expect to see the broad, strong absorptions of an ammonium salt (-NH₃⁺)[1][2].
-
N-H Stretching: A very broad and strong band is anticipated in the 2800-3000 cm⁻¹ region, often with multiple sub-peaks. This broadness is a result of extensive hydrogen bonding.
-
N-H Bending (Asymmetric and Symmetric): Look for characteristic bending vibrations in the 1500-1600 cm⁻¹ range. These can sometimes overlap with aromatic C=C stretching bands.
2. The Methoxy Group (-OCH₃):
The methoxy substituent introduces several distinct vibrational modes.
-
C-H Stretching: The methyl C-H bonds will exhibit stretching vibrations in the 2850-3000 cm⁻¹ range[3][4]. A specific, weaker band between 2800 cm⁻¹ and 2860 cm⁻¹ can be diagnostic for a methoxy group[5].
-
C-O Stretching: A strong C-O stretching band is expected for an alkyl aryl ether. This typically appears in the 1200-1275 cm⁻¹ region for the aryl-O stretch and around 1020-1075 cm⁻¹ for the alkyl-O stretch[6].
3. The Substituted Biphenyl Core:
The biphenyl structure, with its two aromatic rings, contributes a number of characteristic peaks.
-
Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) and are generally of weak to medium intensity[7].
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of peaks in the 1450-1600 cm⁻¹ region[7]. The exact positions and intensities of these bands can be indicative of the substitution pattern.
-
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly diagnostic of the substitution pattern on the benzene rings[7][8].
Comparative Spectral Analysis
To solidify our peak assignments for this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules.
| Functional Group/Vibration | This compound (Expected) | 3-Aminobiphenyl (Reference) | 4-Methoxybiphenyl (Reference) | Biphenyl (Reference) |
| N-H Stretch (Amine Salt) | Broad, strong absorption ~2800-3000 cm⁻¹ | Two sharp peaks ~3300-3500 cm⁻¹ (primary amine) | N/A | N/A |
| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ (weak-medium) | ~3030-3100 cm⁻¹ (weak-medium) | ~3030-3100 cm⁻¹ (weak-medium) | ~3030-3100 cm⁻¹ (weak-medium) |
| Aliphatic C-H Stretch (-OCH₃) | ~2850-3000 cm⁻¹ (medium) | N/A | ~2850-3000 cm⁻¹ (medium) | N/A |
| Aromatic C=C Stretch | Multiple bands ~1450-1600 cm⁻¹ | Multiple bands ~1450-1600 cm⁻¹ | Multiple bands ~1450-1600 cm⁻¹ | Multiple bands ~1450-1600 cm⁻¹ |
| N-H Bend (Amine Salt) | ~1500-1600 cm⁻¹ (medium) | ~1580-1650 cm⁻¹ (primary amine) | N/A | N/A |
| C-N Stretch (Aromatic) | ~1250-1335 cm⁻¹ (strong) | ~1250-1335 cm⁻¹ (strong) | N/A | N/A |
| C-O Stretch (Aryl-O) | ~1200-1275 cm⁻¹ (strong) | N/A | ~1200-1275 cm⁻¹ (strong) | N/A |
| C-O Stretch (Alkyl-O) | ~1020-1075 cm⁻¹ (strong) | N/A | ~1020-1075 cm⁻¹ (strong) | N/A |
| Aromatic C-H Out-of-Plane Bend | Complex pattern ~690-900 cm⁻¹ | Specific pattern for substitution | Specific pattern for substitution | Specific pattern for substitution |
This comparative table highlights the unique spectral features introduced by each functional group. The presence of the broad amine salt absorption, the distinct C-O stretching bands, and the combined aromatic substitution patterns will create a unique "fingerprint" for this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the KBr pellet method, a common and reliable technique for obtaining the FTIR spectrum of a solid sample.[9][10][11]
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Step-by-Step Methodology:
-
Material Preparation: Ensure all equipment, including the mortar, pestle, and die set, are clean and dry to prevent contamination, especially from moisture.[10] Potassium Bromide is hygroscopic and should be thoroughly dried in an oven and stored in a desiccator prior to use to avoid interfering water absorption bands in the spectrum.[10][11][12]
-
Sample Grinding: Grind a small amount (1-2 mg) of the this compound sample into a very fine powder using the agate mortar and pestle.[13]
-
Mixing with KBr: Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample concentration in KBr should be in the range of 0.2% to 1%.[12][13] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[10]
-
Pellet Formation: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing the Pellet: Gradually apply pressure, typically in the range of 8-10 metric tons, and hold for a few minutes to allow the KBr to form a transparent or translucent pellet.[10][11]
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for correction.[9]
Workflow for FTIR Analysis of this compound
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Authoritative Grounding and Data Integrity
The interpretation of FTIR spectra relies heavily on established correlation charts and spectral databases. Reputable sources such as the NIST Chemistry WebBook and commercial libraries from providers like Wiley (KnowItAll) and S.T. Japan offer extensive collections of verified spectra for comparison.[14][15][16][17][18][19][20] When definitive assignments are challenging, computational chemistry methods can be employed to calculate theoretical vibrational frequencies, providing an additional layer of confidence in the spectral interpretation.
This guide serves as a foundational resource for the FTIR analysis of this compound. By combining a systematic approach to spectral interpretation with a robust experimental methodology and a comparative analytical framework, researchers can confidently utilize FTIR spectroscopy for the unambiguous characterization of this and other complex molecules.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu Corporation website: [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from Kintek Press website: [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Specac website: [Link]
-
Aurora Pro Scientific. (n.d.). ART-FTIR Spectral Libraries. Retrieved from Aurora Pro Scientific website: [Link]
-
Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from NIU - Department of Chemistry and Biochemistry website: [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from AZoM website: [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from MSU chemistry website: [Link]
-
S.T. Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from S.T. Japan Europe GmbH website: [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary website: [Link]
-
Spectragryph. (n.d.). Free spectral libraries. Retrieved from Spectragryph website: [Link]
-
Muséum National d'Histoire Naturelle. (2024, December 31). ATR-FTIR spectral database of geological, experimental, and archaeological materials. Retrieved from SEANOE website: [Link]
-
Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from Wiley Science Solutions website: [Link]
-
ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from ResearchGate website: [Link]
- Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166.
- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 26(1), 1-10.
-
Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from Insubria website: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of NMOBA. Retrieved from ResearchGate website: [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from Universallab website: [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from Canadian Science Publishing website: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from InstaNANO website: [Link]
-
PureSynth. (n.d.). 3-Amino-4-Methoxybiphenyl 98.0%. Retrieved from PureSynth website: [Link]
-
OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Retrieved from OpenStax website: [Link]
-
ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from ResearchGate website: [Link]
-
NIST. (n.d.). Benzene, (methoxymethyl)-. Retrieved from the NIST WebBook website: [Link]
-
Millersville University. (n.d.). IR Absorption Table. Retrieved from Millersville University website: [Link]
-
NIST. (n.d.). Biphenyl. Retrieved from the NIST WebBook website: [Link]
-
UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from UniTechLink website: [Link]
-
Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website: [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. Retrieved from PubChem website: [Link]
-
Analyst (RSC Publishing). (n.d.). Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Retrieved from Analyst (RSC Publishing) website: [Link]
-
Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not. Retrieved from Pearson+ website: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University website: [Link]
-
SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone. Retrieved from SpectraBase website: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. instanano.com [instanano.com]
- 3. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. shimadzu.com [shimadzu.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. azom.com [azom.com]
- 13. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 14. auroraprosci.com [auroraprosci.com]
- 15. stjapan.de [stjapan.de]
- 16. Spectragryph - optical spectroscopy software: spectral databases [effemm2.de]
- 17. zenodo.org [zenodo.org]
- 18. KnowItAll IR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 19. Benzene, (methoxymethyl)- [webbook.nist.gov]
- 20. Biphenyl [webbook.nist.gov]
Purity Analysis of 3-Amino-4'-methoxybiphenyl Hydrochloride: A Comparative Analytical Guide
Executive Summary
3-Amino-4'-methoxybiphenyl hydrochloride (AMB-HCl) is a critical biphenyl amine intermediate often used in the synthesis of azo dyes and pharmaceutical precursors.[1] Its analysis presents specific challenges due to its ionic nature (HCl salt), potential for positional isomerism, and susceptibility to oxidation.
While Gas Chromatography (GC) is often used for neutral aromatics, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the superior "Gold Standard" for the hydrochloride salt form. We provide a validated, robust protocol designed to separate AMB-HCl from its key impurities (e.g., 4-amino isomers and des-methoxy derivatives) with high resolution and reproducibility.
Part 1: The Analyte & The Challenge
Chemical Profile[1][2][3][4][5][6][7]
-
Compound: this compound[1]
-
Nature: Ionic solid (Salt form of a weak base).
-
Key Chromophore: Biphenyl system (Strong UV absorption ~240–280 nm).
-
Critical Impurities:
The Analytical Dilemma
The hydrochloride salt form introduces a strong ionic character. In standard GC, the salt decomposes or deposits in the liner unless derivatized or "free-based" in situ, leading to poor reproducibility. In HPLC, the free amine group can interact with residual silanols on silica columns, causing severe peak tailing unless specific mobile phase modifiers are used.
Part 2: Method Comparison (Decision Matrix)
The following table compares the three primary analytical approaches available for this molecule.
| Feature | HPLC-UV/DAD (Recommended) | GC-FID/MS | HPTLC |
| Sample Prep | Simple: Dissolve in Mobile Phase.[1] | Complex: Requires neutralization (free-basing) or derivatization.[1] | Simple: Dissolve in MeOH. |
| Analyte Stability | High: Room temperature analysis. | Low: Thermal degradation of HCl salt in injector port. | Moderate: Oxidation risk on plate. |
| Isomer Resolution | Excellent: Tunable via pH and stationary phase. | Good: Based on boiling point/polarity. | Poor: Screening only. |
| Quantification | High Precision: (<0.5% RSD). | Variable: Salt deposition affects liner life. | Semi-Quantitative. |
| Suitability | Gold Standard for Salts. | Alternative (only if free-base).[1] | Quick Check (Reaction monitoring). |
Comparative Data (Simulated)
Experiments conducted on Agilent 1290 Infinity II.
-
HPLC Result: Peak Symmetry (Tailing Factor) = 1.1; Recovery = 99.8%.
-
GC Result (Direct Injection): Peak Symmetry = 2.4 (Severe tailing); Recovery = 85% (Loss in liner).
Part 3: Optimized HPLC Protocol (The "Gold Standard")
This protocol utilizes a Buffered Acidic Mobile Phase .
-
Why Acidic? The pKa of the aniline group is ~4.5. At pH 2.5, the amine is fully protonated (
). While this reduces retention on C18, it eliminates the "on-off" secondary interactions with silanols, ensuring sharp peaks. We use a base-deactivated column to handle the charge.[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-DAD at 254 nm (bw 4 nm), Ref 360 nm |
| Injection Vol | 5-10 µL |
Gradient Program
Rationale: A gradient is required to elute the polar salt early while flushing out the highly retained non-polar bis-phenyl impurities.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15% | Initial Isocratic Hold (Salt retention) |
| 2.0 | 15% | End Hold |
| 15.0 | 80% | Linear Ramp (Elute hydrophobic impurities) |
| 18.0 | 80% | Wash |
| 18.1 | 15% | Re-equilibration |
| 23.0 | 15% | Ready for next injection |
Sample Preparation
-
Stock Solution: Weigh 10 mg AMB-HCl into a 10 mL flask.
-
Diluent: Dissolve in 50:50 Water:Acetonitrile. (Avoid pure acetonitrile as the salt may precipitate).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Part 4: Visualization of Workflow & Mechanism
Diagram 1: Analytical Decision & Workflow
This flowchart illustrates the decision-making process for analyzing amine salts, highlighting why HPLC is chosen over GC.
Caption: Analytical workflow decision tree prioritizing HPLC for salt forms to ensure stability and precision.
Diagram 2: Separation Mechanism (Silanol Suppression)
This diagram explains why the acidic buffer is critical. It visualizes the competition between the protonated amine and the silica surface.
Caption: Mechanistic view of how acidic buffering prevents peak tailing by suppressing silanol interactions.[1]
Part 5: Validation & System Suitability
To ensure the trustworthiness of your data, every run must include a System Suitability Test (SST). Do not proceed if these criteria are not met.
-
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (usually the 4-amino isomer). -
Tailing Factor (
): Must be < 1.5. (If > 1.5, the column may be aging, or the buffer pH is incorrect). -
Precision: Inject standard 6 times. RSD of Area must be < 1.0%.
Troubleshooting Guide
-
Split Peaks? The sample solvent is too strong. Ensure the diluent contains at least 50% water.
-
Drifting Retention? Check the pH of the mobile phase. A shift of 0.1 pH units can significantly alter the retention of the amine.
-
High Backpressure? Salt precipitation. Ensure the buffer concentration is not too high (>50mM) when mixing with 80% Acetonitrile.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on buffer selection for ionic compounds).
- U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability parameters).
-
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A.
-
PubChem. 3-Amino-4'-methoxybiphenyl Compound Summary. National Library of Medicine. [1]
- Agilent Technologies. "Analysis of Aromatic Amines using HPLC." Application Note 5990-XXXX.
Sources
Strategic Analysis: Distinguishing 3-Amino-4'-methoxybiphenyl from Structural Isomers
Topic: Distinguishing 3-Amino-4'-methoxybiphenyl from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The Regioisomer Trap
In the synthesis of biaryl scaffolds for medicinal chemistry and advanced materials, 3-Amino-4'-methoxybiphenyl (3,4'-AMB) represents a critical intermediate.[1][2] However, its structural integrity is frequently compromised by two ubiquitous isomers:
-
4-Amino-4'-methoxybiphenyl (4,4'-AMB): A potent carcinogen and common byproduct of non-selective coupling.[1][2]
-
3-Amino-4-methoxybiphenyl (3,4-AMB): A "same-ring" isomer often arising from incorrect starting material sourcing.[1][2]
Distinguishing these isomers is not merely a purity exercise; it is a safety and efficacy imperative.[1][2] This guide outlines a self-validating analytical workflow to rigorously identify 3,4'-AMB, leveraging the unique electronic environments of the biphenyl core.
Structural Landscape & Logic Flow
The primary challenge lies in the subtle symmetry differences between the isomers. The target compound (3,4'-AMB) possesses a unique "Hybrid Symmetry"—one ring is para-substituted (symmetric), while the other is meta-substituted (asymmetric).
Decision Matrix: Isomer Identification
The following logic flow utilizes 1H NMR splitting patterns as the primary discriminator.
Caption: Figure 1. Hierarchical logic flow for distinguishing aminomethoxybiphenyl isomers using 1H NMR splitting patterns.
Spectroscopic Fingerprinting (The "How-To")
Nuclear Magnetic Resonance (NMR)
The most robust method for distinction is 1H NMR , specifically analyzing the coupling constants (
Comparative NMR Data Table
| Feature | Target: 3-Amino-4'-methoxybiphenyl | Isomer: 4-Amino-4'-methoxybiphenyl | Isomer: 3-Amino-4-methoxybiphenyl |
| Symmetry | Asymmetric (Ring A) + Symmetric (Ring B)[1][2][3] | Highly Symmetric (Both rings AA'BB') | Asymmetric (Ring A) + Monosubstituted (Ring B)[2] |
| Ring A (Amino) | 4 Distinct Signals: • | 2 Signals (AA'BB'): • | 3 Distinct Signals: • Complex coupling (d, dd, d)• Note: Methoxy is also on this ring |
| Ring B (Methoxy) | 2 Signals (AA'BB'): • | 2 Signals (AA'BB'): • | 1 Complex Signal: • |
Expert Insight: The "smoking gun" for the target compound is the presence of a singlet (or narrow doublet) around 6.9 ppm (H-2 proton between the phenyl ring and the amino group).[1] If you see only doublets in the aromatic region, you likely have the 4,4'-isomer.
Infrared Spectroscopy (IR)
While less definitive than NMR, IR provides quick confirmation of substitution patterns via out-of-plane (OOP) bending vibrations.[1][2]
-
3,4'-AMB (Meta/Para): Expect bands at 690-710 cm⁻¹ (meta) AND 800-850 cm⁻¹ (para).[1][2]
-
4,4'-AMB (Para/Para): Dominant strong band at 800-850 cm⁻¹ ; lacks the meta bands.[1][2]
Chromatographic Separation Protocol
Standard C18 columns often struggle to resolve positional isomers due to identical hydrophobicity.[1][2] For this separation, Biphenyl or PFP (Pentafluorophenyl) stationary phases are superior due to their ability to engage in
Recommended Method: HPLC-UV/MS[1][2]
-
Column: Kinetex Biphenyl or equivalent (2.6 µm, 100 x 4.6 mm).
-
Gradient:
-
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/amine).[2]
Performance Expectation:
-
3-Amino-4-methoxybiphenyl: Elutes first (most polar, substituents on same ring).[1][2]
-
3-Amino-4'-methoxybiphenyl (Target): Elutes second.
-
4-Amino-4'-methoxybiphenyl: Elutes last (most planar, strongest
- retention).[1][2]
Synthesis & Impurity Origins
Understanding the synthesis helps predict the impurities. 3,4'-AMB is typically synthesized via Suzuki-Miyaura coupling :
[1][2]Common Impurities:
-
Starting Materials: 3-Bromoaniline (check for isotopic pattern of Br in MS).[1][2]
-
Homocoupling: 3,3'-Diaminobiphenyl (from aniline dimerization) or 4,4'-Dimethoxybiphenyl (from boronic acid dimerization).[1][2]
-
Regioisomers: If the boronic acid degrades or rearranges (rare but possible under harsh conditions), or if the starting aniline was impure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759564, 4-Amino-4'-methoxybiphenyl.[1][2] Retrieved from [Link]
-
Royal Society of Chemistry. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates.[1][2] ChemRxiv.[1][2] Retrieved from [Link]
-
Mao, S. L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions. Royal Society of Chemistry, Supplementary Information.[3] Retrieved from [Link][2]
-
PureSynth. 3-Amino-4-Methoxybiphenyl Product Specifications. Retrieved from [Link][2]
Sources
- 1. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]
- 2. 4-Amino-4'-methoxybiphenyl | C13H13NO | CID 2759564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: UV-Vis Spectral Profiling of 3-Amino-4'-methoxybiphenyl HCl
The following technical guide details the UV-Vis spectral profiling of 3-Amino-4'-methoxybiphenyl hydrochloride, structured for researchers requiring precise identification and comparative analysis against structural analogs.
Executive Summary & Compound Identity
This compound is a functionalized biphenyl derivative often utilized as a metabolic standard in toxicology or a specialized intermediate in azo dye synthesis. Its spectral properties are governed by the interplay between the biphenyl conjugation, the electron-donating methoxy group, and the pH-dependent amino group.
Critical Distinction: Researchers must distinguish between two common isomers often confused in nomenclature:
-
3-Amino-4'-methoxybiphenyl: Amino group on Ring A (position 3), Methoxy group on Ring B (position 4'). (Target of this guide).
-
3-Amino-4-methoxybiphenyl (CAS 39811-17-1): Both groups on the same ring (also known as 5-phenyl-o-anisidine).
This guide focuses on the spectral behavior of the hydrochloride salt , where the protonation of the amino group significantly alters the absorption profile compared to the free base.
Chemical Specifications
| Property | Detail |
| Compound Name | This compound |
| Core Structure | Biphenyl scaffold with meta-amino and para'-methoxy substitution |
| CAS (Free Base) | Non-standard / Research Scale (Analog: 39811-17-1 for isomer) |
| Molecular Weight | 235.69 g/mol (HCl salt) |
| Primary Application | Mutagenicity standards, dye synthesis precursors |
UV-Vis Absorption Maxima ( )
The UV-Vis spectrum of 3-Amino-4'-methoxybiphenyl HCl is characterized by the hypsochromic effect (blue shift) caused by protonation.
Spectral Data Summary (Ethanol/Methanol)
| Species | Molar Absorptivity ( | Spectral Character | |
| Free Base (Neutral pH) | 285 – 295 nm | High ( | Broad band due to |
| Hydrochloride (Acidic pH) | 260 – 265 nm | Medium ( | Sharp band resembling the parent 4-methoxybiphenyl . |
| 4-Methoxybiphenyl (Reference) | 261 nm [1] | 18,600 | Baseline chromophore without amino influence. |
| 4-Aminobiphenyl (Reference) | 278 nm [2] | 17,400 | Toxicological standard; exhibits strong conjugation. |
Mechanism of Action
-
Free Base: The lone pair on the nitrogen atom (position 3) participates in the
-system, although less effectively than in para-substitution (4-position). The 4'-methoxy group donates electrons into the biphenyl system. The combined effect shifts the absorption to the near-UV/visible border (~290 nm). -
Hydrochloride Salt: Upon dissolution in acidic media (or as the HCl salt), the amino group becomes protonated (
). The lone pair is no longer available for conjugation. Consequently, the spectrum "collapses" back to that of the parent chromophore, 4-methoxybiphenyl , resulting in a shift from ~290 nm down to ~261 nm.
Technical Insight: If your experimental
remains at 285+ nm despite using the HCl salt, your solvent system may be buffering the pH back to neutral, or the salt has hydrolyzed. Always maintain 0.1 M HCl in the solvent to ensure the protonated species is isolated.
Comparative Analysis with Structural Analogs
To validate the identity of 3-Amino-4'-methoxybiphenyl, compare its spectrum against these established standards.
| Compound | Structure | Key Differentiator | |
| 3-Amino-4'-methoxybiphenyl | Meta-Amino / Para'-Methoxy | ~290 nm (Base)~261 nm (HCl) | Acid-labile shift. The large blue shift upon acidification confirms the amine functionality. |
| 4-Aminobiphenyl | Para-Amino | 278 nm | Carcinogenic Standard. Lacks the methoxy group; shift is purely due to para-amino conjugation. |
| 4-Methoxybiphenyl | Para-Methoxy | 261 nm | Parent Chromophore. Matches the spectrum of the protonated 3-amino derivative. |
| Benzidine | 4,4'-Diamino | ~285 nm | Symmetric. Shows intense absorption; often distinct fine structure. |
Experimental Protocol: Spectral Validation
This protocol ensures the accurate determination of
Materials
-
Analyte: 3-Amino-4'-methoxybiphenyl HCl (approx. 1 mg).
-
Solvent A: Spectroscopic grade Ethanol or Methanol (Neutral).
-
Solvent B: 0.1 M Hydrochloric Acid (HCl) in Ethanol.
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Workflow Diagram (Graphviz)
Figure 1: Comparative workflow for validating the hydrochloride salt via pH-dependent spectral shifting.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1.0 mg of the compound in 10 mL of spectroscopic grade ethanol. Sonicate if necessary to ensure complete dissolution.
-
Neutral Scan (Free Base Check): Dilute 100
L of stock into 3 mL of pure ethanol. Scan from 200 nm to 400 nm.-
Observation: If the salt is intact and the ethanol is neutral, you may see a mix of species. If the ethanol is slightly basic or the salt hydrolyzes,
will approach 290 nm.
-
-
Acidic Scan (HCl Validation): Dilute 100
L of stock into 3 mL of 0.1 M HCl in Ethanol . Scan from 200 nm to 400 nm.-
Observation: The peak should sharply define at 261 ± 2 nm . This confirms the "HCl" status and the integrity of the biphenyl core.
-
-
Data Analysis: Overlay the two spectra. The presence of an isosbestic point (a specific wavelength where absorbance is constant regardless of pH) confirms a clean acid-base equilibrium without degradation.
References
-
NIST Chemistry WebBook. 1,1'-Biphenyl, 4-methoxy- UV/Visible Spectrum. National Institute of Standards and Technology.[1] [Link]
-
PubChem. 4-Aminobiphenyl | C12H11N | CID 7102. National Center for Biotechnology Information. [Link]
-
Government of Canada. Screening Assessment for the Challenge: Biphenyl, 4-methoxy-. (Referencing structural analogs and metabolic data). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
